molecular formula C10H8BrNO B179713 8-Bromo-2-methoxyquinoline CAS No. 146564-18-3

8-Bromo-2-methoxyquinoline

Cat. No.: B179713
CAS No.: 146564-18-3
M. Wt: 238.08 g/mol
InChI Key: FRNJXLVFMHQRIT-UHFFFAOYSA-N
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Description

8-Bromo-2-methoxyquinoline (CAS 146564-18-3) is a brominated heterocyclic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08. This chemical serves as a high-value synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel quinoline derivatives . The bromine atom at the 8-position is a key reactive site, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Hartwig couplings, to create diverse chemical libraries for biological screening . Quinoline cores functionalized at positions like C-3 and C-5 are of significant interest for their biological activities . Researchers utilize this and related bromo-methoxyquinolines as precursors for synthesizing compounds with potential antiproliferative activities against various cancer cell lines . The structural motif of brominated methoxyquinolines is frequently explored in structure-activity relationship (SAR) studies to optimize pharmacological properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJXLVFMHQRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566398
Record name 8-Bromo-2-methoxyquinoline
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146564-18-3
Record name 8-Bromo-2-methoxyquinoline
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Record name 8-bromo-2-methoxyquinoline
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Foundational & Exploratory

Synthesis of 8-Bromo-2-methoxyquinoline from 2-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromo-2-methoxyquinoline from 2-methoxyquinoline. The synthesis involves an electrophilic aromatic substitution reaction, specifically the bromination of the 2-methoxyquinoline core. A critical aspect of this synthesis is the regioselectivity of the bromination, which yields a mixture of isomers. This document outlines the experimental protocol, purification strategies, and characterization of the target compound.

Reaction Principle and Regioselectivity

The bromination of 2-methoxyquinoline proceeds via an electrophilic aromatic substitution mechanism. The methoxy group at the 2-position is an activating group, directing incoming electrophiles to the ortho and para positions of the pyridine ring, and to the 5- and 7-positions of the benzene ring. However, the nitrogen atom in the quinoline ring is deactivating, influencing the overall reactivity. Research has shown that the bromination of 2-methoxyquinoline primarily occurs at the 6- and 8-positions of the quinoline ring, leading to a mixture of 6-bromo-2-methoxyquinoline and this compound.[1] The separation of these isomers is a key challenge in obtaining the pure 8-bromo product.

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of substituted quinolines.[2][3]

Materials and Reagents:

  • 2-methoxyquinoline

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyquinoline (1.0 eq) in dichloromethane or chloroform. The reaction should be carried out under a fume hood due to the hazardous nature of bromine.

  • Bromination: Cool the solution to 0 °C in an ice bath. Prepare a solution of molecular bromine (1.0-1.2 eq) in the same solvent and add it dropwise to the stirred solution of 2-methoxyquinoline over a period of 30-60 minutes. The reaction mixture will typically change color as the bromine is consumed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer, and wash it sequentially with 5% aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of 6-bromo- and this compound.

Purification

The separation of the 6-bromo and 8-bromo isomers is crucial and can be achieved by column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column with a slurry of silica in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. The two isomers should have different retention factors (Rf) on TLC, allowing for their separation. Collect the fractions and monitor them by TLC to identify the desired this compound.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis. Please note that the exact yields and isomer ratios can vary depending on the specific reaction conditions.

ParameterValueReference
Reactants
2-methoxyquinoline1.0 eq-
Molecular Bromine (Br₂)1.0 - 1.2 eq[2]
Reaction Conditions
SolventDichloromethane or Chloroform[2]
Temperature0 °C to room temperature[2]
Reaction Time2 - 4 hours-
Product Information
Product Name This compound
Isomeric Byproduct 6-Bromo-2-methoxyquinoline[1]
Expected Yield of 8-bromo isomer (after purification) Moderate to good (exact values not reported)-
Isomer Ratio (8-bromo:6-bromo) Variable, requires optimization[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts will be specific to the 8-bromo substitution pattern.
¹³C NMR (CDCl₃) Signals for the ten carbon atoms of the this compound structure. The chemical shift of the carbon atom attached to the bromine will be a key indicator.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching of the quinoline ring, C-O stretching of the methoxy group, and C-Br stretching.
Melting Point A sharp melting point is indicative of a pure compound.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Synthesis cluster_purification Purification start 2-methoxyquinoline in Dichloromethane bromination Add Br2 in Dichloromethane at 0°C start->bromination 1.0 eq stir Stir at Room Temperature bromination->stir Monitor by TLC workup Quench with NaHCO3 & Extract stir->workup dry Dry with Na2SO4 & Concentrate workup->dry crude Crude Product (Mixture of Isomers) dry->crude column Silica Gel Column Chromatography crude->column Elute with Hexane/EtOAc fractions Collect & Analyze Fractions column->fractions product Pure this compound fractions->product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers should be aware of the potential for isomer formation and the necessity of careful purification to obtain the desired product. Standard laboratory safety precautions should be followed, particularly when handling bromine.

References

An In-depth Technical Guide to 8-Bromo-2-methoxyquinoline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-methoxyquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a likely experimental protocol for its synthesis, and explores its potential biological activities, including possible involvement in key cellular signaling pathways.

Core Properties of this compound

This compound, with the CAS Number 146564-18-3 , is a substituted quinoline featuring a bromine atom at the 8-position and a methoxy group at the 2-position.[1] Its core physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 146564-18-3[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Predicted Boiling Point 312.6 ± 22.0 °C[2]
Predicted Density 1.516 ± 0.06 g/cm³[2]
Predicted pKa 0.53 ± 0.50[2]
Storage Temperature 2-8 °C[1][2]

Synthesis of this compound: An Experimental Protocol

Materials and Reagents:
  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (AcOEt)

  • Hexane

Procedure:
  • Dissolution: Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂) in a round-bottom flask suitable for stirring.

  • Bromination: Prepare a solution of bromine (1.1 equivalents) in chloroform. Add this solution dropwise to the stirred 8-methoxyquinoline solution over a period of 10 minutes at ambient temperature, ensuring the reaction is carried out in the dark to prevent light-induced side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir for up to 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the organic layer three times with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 ratio) to yield pure this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 8-methoxyquinoline in Dichloromethane bromination Add Bromine in Chloroform (dark, ambient temp) start->bromination stir Stir for 48h (Monitor by TLC) bromination->stir wash Wash with 5% NaHCO₃ (aq) stir->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (Alumina, AcOEt/Hexane) concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as important scaffolds in drug design, exhibiting a wide range of biological activities including antimalarial, antimicrobial, and anticancer effects. The introduction of bromine and methoxy substituents can significantly modulate the pharmacological properties of the quinoline core.

Recent studies on highly brominated methoxyquinolines have highlighted their potential as antiproliferative agents against various cancer cell lines, such as C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). Some brominated 8-hydroxyquinolines have demonstrated the ability to induce apoptosis in these cell lines. Furthermore, certain derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.

While direct studies on the signaling pathways affected by this compound are limited, research on related compounds suggests potential interactions with key cancer-related pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. An 8-methoxy-indoloquinoline derivative has been shown to exert its cytotoxic effects by inhibiting the expression of proteins in this pathway.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in many cancers. Flavonoids, which share some structural similarities with quinoline derivatives, have been shown to modulate this pathway. For instance, some flavonoids can suppress the nuclear entry of β-catenin and the expression of Wnt target genes.

  • MAPK Signaling Pathway: This pathway is involved in the regulation of various cellular activities, including proliferation and differentiation. Dysregulation of MAPK signaling is frequently observed in cancer. Certain natural compounds have been shown to enhance melanogenesis via this pathway.

The potential for this compound to modulate these pathways warrants further investigation and presents exciting opportunities for its development as a therapeutic agent.

Potential Signaling Pathway Interactions

G cluster_compound Compound cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound pi3k PI3K/AKT/mTOR compound->pi3k Modulates? wnt Wnt/β-catenin compound->wnt Modulates? mapk MAPK compound->mapk Modulates? apoptosis Apoptosis pi3k->apoptosis proliferation Inhibition of Proliferation pi3k->proliferation wnt->proliferation mapk->apoptosis mapk->proliferation cell_cycle Cell Cycle Arrest mapk->cell_cycle

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established bromination protocols for quinoline derivatives. The existing body of research on related compounds strongly suggests that this compound may possess valuable biological activities, particularly as an anticancer agent, potentially through the modulation of critical cellular signaling pathways. This guide provides a foundational resource for researchers to explore the synthesis, properties, and applications of this promising molecule.

References

Spectroscopic Profile of 8-Bromo-2-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Bromo-2-methoxyquinoline. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where precise identification and purity assessment are paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of direct experimental spectra in public databases, the NMR and IR data are predicted based on the analysis of structurally related quinoline derivatives. The mass spectrometry data is based on predicted values.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.9d~8.51HH-4
~7.7dd~7.5, 1.01HH-5
~7.5dd~8.0, 1.01HH-7
~7.2t~8.01HH-6
~6.8d~8.51HH-3
~4.0s-3H-OCH₃
Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~162C-2
~145C-8a
~138C-4
~136C-7
~129C-5
~127C-4a
~122C-6
~118C-8
~115C-3
~54-OCH₃
Table 3: IR (Infrared) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (methyl)
~1620StrongC=N stretch (quinoline ring)
~1600, ~1480StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1030MediumC-O stretch (methoxy)
~830StrongC-H bend (out-of-plane)
~750StrongC-Br stretch
Table 4: MS (Mass Spectrometry) Data
  • Ionization Mode: Electrospray Ionization (ESI), Positive

m/z (amu)Relative Intensity (%)Assignment
237.9862~100[M+H]⁺ (with ⁷⁹Br)
239.9842~98[M+H]⁺ (with ⁸¹Br)
259.9681High[M+Na]⁺ (with ⁷⁹Br)
261.9661High[M+Na]⁺ (with ⁸¹Br)

Note: The characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio is a key indicator for the presence of a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

    • For KBr pellet method, mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (LC-MS with ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the full scan mass spectrum.

    • Analyze the spectrum for the molecular ion peak [M+H]⁺ and its characteristic isotopic pattern for bromine.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Crystal Structure of 8-Bromo-2-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, experimentally determined crystal structure for 8-Bromo-2-methoxyquinoline has not been publicly deposited. This guide will therefore utilize the detailed crystallographic data of the closely related compound, 8-Bromo-2-methylquinoline , as a proxy to illustrate the principles of structural analysis and data presentation. Methodologies for synthesis and potential biological contexts are derived from literature on closely related quinoline derivatives.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic and natural products, exhibiting a wide range of biological activities. The targeted functionalization of the quinoline scaffold, through substitutions such as bromination and methoxylation, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound is a member of this family, holding potential as an intermediate in the synthesis of novel therapeutic agents.

Understanding the precise three-dimensional arrangement of atoms in the solid state is fundamental to structure-based drug design, materials science, and chemical reactivity studies. Single-crystal X-ray diffraction provides definitive information on molecular geometry, packing, and intermolecular interactions. This guide provides a technical overview of the crystallographic parameters, experimental protocols for synthesis and crystallization, and the potential biological relevance of substituted quinolines.

Crystal Structure Analysis (Proxy Data)

The following data pertains to the crystal structure of 8-Bromo-2-methylquinoline (C₁₀H₈BrN) , which serves as an illustrative proxy for this compound. The substitution of a methyl group for a methoxy group is expected to have a minor impact on the core quinoline planarity but may influence crystal packing due to different steric and electronic profiles.

The crystal structure reveals that the quinoline ring system is nearly planar.[1] Molecules in the crystal lattice are stabilized by π-π stacking interactions, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules.[1] No classical hydrogen bonds are observed in the structure.[1]

Crystallographic Data

This table summarizes the key crystallographic data collection and refinement parameters for 8-Bromo-2-methylquinoline.[1]

ParameterValue
Chemical FormulaC₁₀H₈BrN
Formula Weight222.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.0440 (17) Å
b13.467 (4) Å
c13.391 (4) Å
α90°
β97.678 (4)°
γ90°
Volume (V)901.4 (5) ų
Z (Molecules per unit cell)4
Data Collection
DiffractometerBruker SMART APEX CCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature291 K
Measured Reflections4668
Independent Reflections1765
R_int0.156
Refinement
Refinement methodFull-matrix least-squares on F²
R[F² > 2σ(F²)] (R1)0.071
wR(F²) (all data)0.195
Goodness-of-fit (S)1.01

Experimental Protocols

This section outlines detailed methodologies for the synthesis and crystallization of substituted quinolines, adapted from established procedures.

Synthesis of 8-Bromo-Substituted Quinolines

The synthesis of the proxy compound, 8-bromo-2-methylquinoline, is achieved via a modified Doebner-von Miller reaction.[1]

  • Reaction Setup: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a suitable reaction vessel equipped with a condenser and magnetic stirrer.[1]

  • Reagent Addition: A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is added dropwise to the refluxing solution over a period of 1 hour with continuous stirring.[1]

  • Reaction Progression: The mixture is stirred at 373 K (100 °C) for an additional 2.5 hours.[1]

  • Catalyst Addition: An equimolar amount of anhydrous zinc chloride (ZnCl₂) is added, and the mixture is stirred vigorously for 30 minutes.[1]

  • Work-up: The reaction mixture is cooled in an ice bath. The resulting crude brown solid is collected by filtration and washed with 2-propanol.[1] The solid is then dissolved in water and neutralized to a pH of 8 with a concentrated ammonia solution (NH₃·H₂O).[1]

  • Purification: The neutralized solution is cooled, and the precipitated product is collected by filtration, washed with cold water, and air-dried to yield the final product.[1]

G cluster_synthesis Synthesis Workflow A 1. Reflux 2-bromoaniline, boric acid, HCl B 2. Add Crotonaldehyde & 2-bromonitrobenzene A->B 1 hr C 3. Stir at 100°C (2.5 hours) B->C D 4. Add ZnCl₂ Catalyst C->D 0.5 hr E 5. Cool & Filter (Crude Solid) D->E F 6. Dissolve & Neutralize (pH 8 with NH₃·H₂O) E->F G 7. Isolate & Dry (Final Product) F->G

Caption: Workflow for the synthesis of 8-Bromo-2-methylquinoline.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated solution using slow evaporation.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating to ensure complete dissolution.

  • Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.[1] This process should be undisturbed to promote the formation of large, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

Potential Biological Signaling Pathways

While the specific biological activity of this compound is not extensively documented, other methoxy-substituted quinoline derivatives have been investigated for their potential as antitumor agents.[2][3] One of the key signaling pathways implicated in cancer cell proliferation and survival that is often targeted by quinoline-based compounds is the PI3K/AKT/mTOR pathway.[2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a common target for quinoline derivatives in cancer research.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Methoxyquinoline Derivative (Inhibitor) Quinoline->PI3K Quinoline->AKT

Caption: PI3K/AKT/mTOR pathway, a target for some anticancer quinoline derivatives.

Conclusion

This technical guide has outlined the core structural features, experimental procedures, and potential biological context for this compound. While a definitive crystal structure remains to be determined, the analysis of the closely related 8-Bromo-2-methylquinoline provides a robust framework for understanding the molecular geometry and packing of this class of compounds. The provided synthesis and crystallization protocols offer a practical starting point for researchers. Further investigation into the specific biological activity of this compound is warranted to explore its potential in drug discovery and development. The experimental elucidation of its crystal structure would be a valuable contribution to the field.

References

Solubility Profile of 8-Bromo-2-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Bromo-2-methoxyquinoline in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures and offers detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Qualitative Solubility of this compound

Based on a review of synthetic methodologies for this compound and structurally related compounds, a qualitative understanding of its solubility can be inferred. The compound demonstrates solubility in a range of common organic solvents, a critical consideration for its use in synthesis, purification, and various applications in drug discovery and materials science. The following table summarizes the qualitative solubility based on its use as a solvent in reaction and purification steps.

SolventClassificationSolubility InferenceApplication in Synthesis
Chloroform (CHCl₃)ChlorinatedSolubleReaction and extraction solvent
Dichloromethane (CH₂Cl₂)ChlorinatedSolubleReaction and extraction solvent
Ethyl Acetate (EtOAc)EsterSolubleEluent in column chromatography
HexaneAlkaneSparingly Soluble to InsolubleUsed as an anti-solvent or in combination with more polar solvents for chromatography
Methanol (MeOH)AlcoholSolubleRecrystallization solvent
AcetoneKetoneSolubleRecrystallization solvent
Acetonitrile (MeCN)NitrileSolubleReaction solvent
Dimethylformamide (DMF)AmideSolubleReaction solvent

Note: "Soluble" indicates that the compound dissolves sufficiently to be used in the specified application. "Sparingly Soluble" suggests that it has limited solubility. This information is qualitative and should be confirmed by quantitative analysis.

Experimental Protocols

For researchers requiring precise solubility data, the following protocols outline standard methods for the synthesis of a related compound and for determining the solubility of a compound like this compound.

Synthesis of 5-Bromo-8-methoxyquinoline (Analogue)

This procedure, adapted from a documented synthesis of a closely related compound, provides a basis for handling and purifying bromo-methoxyquinoline derivatives.[1]

Materials:

  • 8-methoxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[1]

  • The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the organic layer is washed three times with a 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1]

General Protocol for Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

  • Centrifuge the samples to pellet the remaining undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Visualizations

The following diagrams illustrate a representative synthetic workflow and a general protocol for solubility determination.

Workflow for the Synthesis of 5-Bromo-8-methoxyquinoline A Dissolve 8-methoxyquinoline in CH2Cl2 C Add Bromine solution dropwise to 8-methoxyquinoline solution (dark, ambient temp) A->C B Prepare solution of Bromine in CHCl3 B->C D Stir reaction mixture for 2 days C->D E Monitor reaction by TLC D->E F Wash organic layer with 5% NaHCO3 solution E->F Reaction Complete G Dry organic layer over anhydrous Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (Alumina, EtOAc/Hexane 1:3) H->I J Yields 5-Bromo-8-methoxyquinoline I->J

Synthesis Workflow

General Workflow for Solubility Determination A Add excess compound to known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw supernatant C->D E Dilute supernatant to a known concentration D->E F Quantify concentration using HPLC or UV-Vis E->F G Calculate solubility F->G

Solubility Determination Workflow

References

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 8-position of the quinoline ring provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives with potential therapeutic and functional properties. This technical guide provides a comprehensive overview of the chemical reactivity of this bromine atom, focusing on key cross-coupling and substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 8-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted quinoline structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 8-bromo-6-methylquinolin-2(1H)-one (as a representative quinoline), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[1][2] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.[1] After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Bromoquinolines

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)9012-18~90[1]
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (3)Toluene/H₂O (2:1)10012~95[1]
Pyridin-3-ylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)2-MeTHF9516~85[2]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR')2 R-B(OR')2 R-B(OR')2->Ar-Pd(II)-Br(L2) Base Base Base Base->R-B(OR')2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of this compound with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a typical procedure, this compound, an amine (1.1-1.5 equivalents), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1-10 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 equivalents) are combined in an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.[3][4][5] The reaction mixture is heated under an inert atmosphere at temperatures typically ranging from 80°C to 120°C for several hours.[3] Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, extracted with an organic solvent, and the product is isolated and purified by chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromoquinolines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (2)Toluene11012~85-95[3]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Dioxane10018~80-90[4]
BenzylaminePd₂(dba)₃ (1)DavePhos (2)LHMDS (2)THF8010~90[5]

Reaction Mechanism: Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')(L2)]+Br- [Ar-Pd(II)(HNR'R'')(L2)]+Br- Ar-Pd(II)-Br(L2)->[Ar-Pd(II)(HNR'R'')(L2)]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)(HNR'R'')(L2)]+Br-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as THF, DMF, or an amine like triethylamine or diisopropylamine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%) and a copper(I) salt (e.g., CuI) (1-10 mol%) are added.[7][8] The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux. After completion, the reaction mixture is worked up by filtration to remove the ammonium salt, followed by extraction and purification of the product by chromatography.

Quantitative Data for Sonogashira Coupling of Bromoquinolines

AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF608~90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF8012~85-95[8]
1-HeptynePd(OAc)₂ (2)/SPhos (4)CuI (1)Cs₂CO₃Dioxane10016~80

Reaction Mechanism: Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Cu(I)-C≡CR->Cu(I)Br Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base Base->H-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O, C-N, and C-S bonds. For this compound, this reaction is particularly useful for synthesizing aryloxy, arylamino, and arylthio derivatives.[9][10]

Experimental Protocol: General Procedure for Ullmann Condensation

This compound, a nucleophile (e.g., a phenol, an amine, or a thiol; 1.1-2.0 equivalents), a copper catalyst (e.g., CuI, Cu₂O, or copper powder) (5-20 mol%), often in the presence of a ligand (e.g., L-proline, N,N-dimethylglycine, or a phenanthroline), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents) are heated in a high-boiling polar solvent such as DMF, DMSO, or NMP at temperatures ranging from 100°C to 200°C.[11][12] The reaction is monitored for completion, and upon finishing, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by chromatography.

Quantitative Data for Ullmann Condensation of Bromoarenes

NucleophileCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
PhenolCuI (10)L-Proline (20)K₂CO₃ (2)DMSO12024~70-85[11]
AnilineCu₂O (5)N,N-Dimethylglycine (10)K₃PO₄ (2.5)DMF14018~65-80[10]
ThiophenolCu powder (20)NoneCs₂CO₃ (3)NMP16036~50-70[12]

Reaction Mechanism: Ullmann Condensation

The mechanism is thought to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes oxidative addition with the aryl bromide to form a copper(III) intermediate. Reductive elimination then yields the product and regenerates the active copper(I) species.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Nu Cu(I)-Nu Cu(I)X->Cu(I)-Nu Nucleophile Exchange Ar-Cu(III)(Nu)X Ar-Cu(III)(Nu)X Cu(I)-Nu->Ar-Cu(III)(Nu)X Oxidative Addition (Ar-Br) Ar-Cu(III)(Nu)X->Cu(I)X Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)(Nu)X->Ar-Nu H-Nu H-Nu H-Nu->Cu(I)X Base Base Base Base->H-Nu

Caption: Proposed mechanism for the Ullmann condensation.

Other Notable Reactions

Beyond the primary cross-coupling reactions, the bromine atom of this compound can participate in several other useful transformations.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[13]

Experimental Protocol: General Procedure for Heck Reaction

This compound, an alkene (e.g., styrene or an acrylate; 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%), often with a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) are heated in a polar solvent like DMF or acetonitrile.[14]

Quantitative Data for Heck Reaction of Bromoarenes

AlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2)Et₃N (2)DMF10012~70-85[13]
Ethyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (2.5)Acetonitrile8024~60-75[15]
Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide in the presence of a palladium or nickel catalyst.[16]

Experimental Protocol: General Procedure for Negishi Coupling

An organozinc reagent, prepared in situ or separately, is reacted with this compound in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a solvent such as THF or DMF.[17][18]

Quantitative Data for Negishi Coupling of Bromoarenes

Organozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhZnClPd(PPh₃)₄ (5)THF658~80-90[16]
(CH₃)₂ZnPd₂(dba)₃ (2)/P(2-furyl)₃ (4)DMF8012~75-85[19]
Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by palladium.[20][21]

Experimental Protocol: General Procedure for Stille Coupling

This compound and an organostannane (e.g., tributyl(phenyl)tin) are reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF, often with the addition of a ligand and sometimes a copper(I) co-catalyst.[22][23]

Quantitative Data for Stille Coupling of Bromoarenes

OrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Bu₃SnPhPd(PPh₃)₄ (3)Toluene11016~70-85[20]
Bu₃Sn(vinyl)Pd₂(dba)₃ (2)/AsPh₃ (4)DMF10012~65-80[21]

Conclusion

The bromine atom at the 8-position of 2-methoxyquinoline is a highly reactive and versatile functional group. Its participation in a wide range of palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, provides a powerful platform for the synthesis of a diverse array of substituted quinoline derivatives. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the efficient design and execution of synthetic strategies targeting novel bioactive molecules and functional materials. Further exploration of less common coupling reactions and the optimization of reaction conditions will continue to expand the synthetic utility of this important building block.

References

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8-Bromo-2-methoxyquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. This document collates available data on its melting and boiling points, outlines standardized experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties

This compound is a solid at standard temperature and pressure. The key physical properties are summarized in the table below for efficient reference.

PropertyValueData Type
Melting Point 87-89 °CExperimental
Boiling Point 312.6 ± 22.0 °CPredicted

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as a temperature range from the initial appearance of liquid to the complete liquefaction of the sample.

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder.

  • Loading the Capillary Tube: The tube is inverted and gently tapped to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling point compounds like this compound, this is often determined under reduced pressure and extrapolated to atmospheric pressure, or more commonly, predicted using computational models. The provided boiling point is a predicted value. A general experimental method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Sample Preparation: A small amount of the liquid this compound is placed in the test tube.

  • Capillary Inversion: A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

  • Heating: The test tube assembly is gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip, indicating that the vapor of the substance is now escaping.

  • Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus heat_sample Heat Sample (1-2 °C/min) place_in_apparatus->heat_sample observe_melting Observe Melting heat_sample->observe_melting record_t1 Record T1 (First liquid drop) observe_melting->record_t1 Melting starts record_t2 Record T2 (Completely liquid) observe_melting->record_t2 Melting complete record_t1->observe_melting calculate_range Determine Melting Range (T1 - T2) record_t2->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

An In-depth Technical Guide to the Stability and Storage of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Bromo-2-methoxyquinoline. While specific, publicly available stability studies on this compound are limited, this document synthesizes information from supplier recommendations, safety data sheets for structurally similar compounds, and the broader scientific literature on quinoline derivatives to establish best practices for its handling, storage, and stability assessment.

Chemical Properties and Structure

This compound is a substituted quinoline with the molecular formula C₁₀H₈BrNO. Its structure, featuring a bromine atom and a methoxy group on the quinoline core, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of these functional groups can influence the compound's reactivity and stability.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions from various chemical suppliers.

Supplier/Source RecommendationTemperatureAtmosphere/ContainerAdditional Notes
Generic Chemical Supplier Data2-8 °C[1]Tightly-closed container"Keep refrigerated."[2]
General Laboratory PracticeCool, dry placeWell-ventilated areaStore away from incompatible substances and sources of ignition.
Long-term Storage Guideline≤ -20 °CSealed in dry conditionsFor extended preservation of purity.

Based on the available data, the most consistent recommendation is refrigeration at 2-8°C. For long-term storage, maintaining the compound in a freezer at -20°C or below is advisable to minimize degradation. It is imperative to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Stability Profile and Potential Degradation Pathways

Potential Degradation Mechanisms:

  • Photodegradation: Heterocyclic aromatic compounds, including quinolines, can be susceptible to degradation upon exposure to UV light.[3][4][5][6] This can lead to the formation of various photoproducts and a decrease in purity. It is crucial to store this compound in amber vials or otherwise protected from light.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

  • Hydrolysis: While the methoxy group is generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis to the corresponding quinolinone.

Given these potential degradation pathways, it is recommended to handle the compound in a controlled environment and minimize its exposure to light, air, and extreme temperatures.

Experimental Protocol: Stability Assessment of this compound

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific requirements of the research.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Calibrated analytical balance

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Amber glass vials with inert caps

Methodology:

  • Initial Characterization:

    • Perform initial analysis of a reference sample of this compound to determine its initial purity and impurity profile.

    • Recommended analytical technique: High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions (Example):

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

  • Sample Preparation for Stability Study:

    • Accurately weigh samples of this compound into amber glass vials.

    • Prepare multiple sets of samples for each storage condition and time point.

    • Tightly cap the vials, and for studies investigating the effect of atmosphere, the headspace can be purged with an inert gas (e.g., nitrogen or argon).

  • Storage Conditions:

    • Long-Term Stability: 2-8 °C (refrigerated).

    • Accelerated Stability: 40 °C / 75% Relative Humidity (RH).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points:

    • Accelerated Stability: 0, 1, 3, and 6 months.

    • Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.

    • Photostability: A single time point after a defined light exposure.

  • Analysis:

    • At each time point, retrieve the samples from the stability chambers.

    • Allow the samples to equilibrate to room temperature.

    • Prepare solutions of the samples in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Analyze the samples by the validated HPLC method.

    • Assess the purity of the main peak and quantify any degradation products that appear.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the shelf-life of the compound under the tested conditions.

Visualized Workflows

The following diagrams illustrate key workflows for the handling and stability testing of this compound.

cluster_receipt Compound Receipt and Initial Handling cluster_storage Storage cluster_dispensing Dispensing and Use A Receive Compound B Log into Inventory A->B C Verify Certificate of Analysis B->C D Assign Storage Location C->D E Short-term Storage (2-8 °C) D->E For immediate use F Long-term Storage (≤ -20 °C) D->F For archival G Equilibrate to Room Temp E->G F->G H Weigh in Controlled Environment G->H I Return to Storage Promptly H->I I->E I->F

Caption: Workflow for Receipt, Handling, and Storage of this compound.

cluster_setup Stability Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points cluster_conclusion Conclusion A Characterize Initial Sample (T=0) B Aliquot Samples into Vials A->B C Place in Stability Chambers B->C D Long-Term (2-8 °C) C->D E Accelerated (40 °C/75% RH) C->E F Photostability C->F G Pull Samples at Predetermined Intervals D->G E->G F->G H Perform HPLC Analysis G->H I Quantify Purity and Degradants H->I J Determine Shelf-Life I->J

Caption: Experimental Workflow for Stability Assessment of this compound.

Handling and Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures. Based on the safety data sheets of similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

By adhering to these storage, handling, and stability assessment guidelines, researchers can ensure the quality and reliability of this compound throughout their research and development activities.

References

An In-depth Technical Guide to 8-Bromo-2-methoxyquinoline: Commercial Availability, Physicochemical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-2-methoxyquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its commercial availability, summarizes its physicochemical properties, and presents a plausible synthetic pathway.

Commercial Availability and Suppliers

This compound (CAS No. 146564-18-3) is available from a number of chemical suppliers, catering to the needs of research and development laboratories. The purity levels and quantities offered may vary between suppliers. Below is a summary of known suppliers and their typical offerings.

SupplierPurityAvailable Quantities
ChemShuttle95%500mg, 1g, 5g, 10g[1]
Proactive Molecular Research98%10g[2]
Sigma-Aldrich (Enamine)-Inquire
Angene International Limited-Inquire[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings, particularly for reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 146564-18-3[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Melting Point 87-89 °C
Boiling Point Not explicitly reported for this compound. For the related compound 6-bromoquinoline, the boiling point is 116 °C at 6 mmHg.[4]
Appearance White to off-white solid/powder.
Solubility While specific quantitative data is limited, quinoline derivatives are generally soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate. Solubility in nonpolar solvents like hexane is expected to be lower. For compounds with low aqueous solubility, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4][5]
Storage Recommended storage at 2-8 °C.[1]

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Methoxylation 2-Bromoaniline 2-Bromoaniline Reaction_1 2-Bromoaniline->Reaction_1 Acrolein Acrolein Acrolein->Reaction_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_1 8-Bromoquinoline 8-Bromoquinoline Chlorination 8-Bromoquinoline->Chlorination Chlorination (e.g., POCl₃) Reaction_1->8-Bromoquinoline 8-Bromo-2-chloroquinoline 8-Bromo-2-chloroquinoline Reaction_2 8-Bromo-2-chloroquinoline->Reaction_2 Sodium_Methoxide Sodium Methoxide (NaOMe) Sodium_Methoxide->Reaction_2 Methanol Methanol (Solvent) Methanol->Reaction_2 This compound This compound Chlorination->8-Bromo-2-chloroquinoline Reaction_2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 8-Bromoquinoline (via Skraup-Doebner-von Miller Reaction)

This procedure is adapted from a general method for the synthesis of 8-bromoquinoline.[6]

  • To a round-bottomed flask containing o-bromoaniline (1 equivalent), add a 1N HCl solution.

  • Add acrolein diethyl acetal (2.5 equivalents).

  • Heat the reaction mixture to reflux at approximately 111 °C for 24 hours.

  • After cooling to room temperature, neutralize the mixture to a pH of 7-8 with solid sodium carbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 8-bromoquinoline by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This step involves the conversion of the quinoline to a 2-chloroquinoline intermediate, followed by nucleophilic substitution with sodium methoxide. This is a common strategy for introducing a methoxy group at the 2-position of a quinoline ring.

  • Treat the 8-bromoquinoline from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 8-bromo-2-chloroquinoline. This reaction is typically performed at elevated temperatures.

  • Dissolve the resulting 8-bromo-2-chloroquinoline in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reflux the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported, the quinoline scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[7][8][9] The introduction of a bromine atom can enhance the biological activity of a molecule.[8]

Derivatives of 8-methoxyquinoline have been investigated for their potential as antitumor agents. For instance, some indolo[2,3-b]quinoline derivatives containing an 8-methoxy group have been shown to induce apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[10][11]

Given the established biological relevance of the quinoline core and the potential for the bromo and methoxy substituents to modulate activity, this compound represents a valuable building block for the synthesis of novel compounds for drug discovery and development.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of this compound or its derivatives, a general experimental workflow for assessing anticancer activity is proposed below.

G Start This compound Derivative Synthesis Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Start->Cell_Viability Screen for Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Investigate Mechanism of Cell Death Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Determine Effect on Cell Proliferation Western_Blot Western Blot Analysis (e.g., for PI3K/AKT/mTOR pathway proteins) Cell_Cycle->Western_Blot Identify Molecular Targets In_Vivo In Vivo Studies (Animal Models) Western_Blot->In_Vivo Evaluate Efficacy and Toxicity End Lead Compound Identification In_Vivo->End

Caption: General experimental workflow for evaluating the anticancer potential of a novel quinoline derivative.

This workflow provides a systematic approach to characterizing the biological activity of a new compound, from initial cytotoxicity screening to the identification of its molecular mechanism of action and in vivo efficacy.

References

Molecular weight and formula of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Bromo-2-methoxyquinoline. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound.

Core Chemical and Physical Data

This compound is a halogenated derivative of methoxyquinoline. The presence of the bromine atom and the methoxy group on the quinoline core significantly influences its physicochemical properties and reactivity.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [1]
CAS Number 146564-18-3[1]
Predicted Boiling Point 312.6 ± 22.0 °C[1]
Predicted Density 1.516 ± 0.06 g/cm³[1]
Predicted pKa 0.53 ± 0.50[1]

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol describes the electrophilic bromination of 2-methoxyquinoline.

Materials and Reagents:

  • 2-methoxyquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • A solution of 2-methoxyquinoline (1 equivalent) is prepared in distilled dichloromethane (CH₂Cl₂) in a round-bottom flask, protected from light.

  • A solution of bromine (1.1 equivalents) in chloroform is added dropwise to the 2-methoxyquinoline solution over a period of 10 minutes at ambient temperature.

  • The reaction mixture is stirred for 48 hours, and the progress is monitored by Thin Layer Chromatography (TLC)[2].

  • Upon completion of the reaction, the organic layer is washed three times with a 5% sodium bicarbonate solution to neutralize any remaining acid[2].

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product[2].

  • The crude this compound is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product[2].

Potential Biological Activity

Derivatives of bromo- and methoxy-substituted quinolines have demonstrated a range of biological activities. Notably, various substituted quinolines have been investigated for their potential as anticancer agents[3][4]. Research has shown that certain 8-substituted quinolines, including those with hydroxyl and methoxy groups, exhibit inhibitory effects against human cancer cell lines such as HT29 (adenocarcinoma), HeLa (cervical cancer), and C6 (glioblastoma)[4]. The specific biological targets and therapeutic applications of this compound, however, warrant further investigation.

Visualized Workflows

The following diagrams illustrate a proposed synthesis and purification workflow, as well as a logical workflow for the characterization of this compound.

Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 2-methoxyquinoline in CH2Cl2 Add_Br2 Add Bromine in CHCl3 Start->Add_Br2 Stir Stir at Room Temperature (48h) Add_Br2->Stir Wash Wash with 5% NaHCO3 Stir->Wash Reaction Complete (TLC) Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Alumina Column Chromatography (EtOAc/Hexane) Concentrate->Column_Chromatography Final_Product Pure this compound Column_Chromatography->Final_Product

Synthesis and Purification Workflow

Physicochemical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical_properties Physical Property Determination Start Synthesized this compound NMR 1H and 13C NMR Spectroscopy Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR MP Melting Point Determination Start->MP Purity Purity Analysis (e.g., HPLC) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Structural Elucidation MS->Structure_Confirmation Molecular Weight Verification IR->Structure_Confirmation Functional Group Identification Data_Compilation Compile Data Sheet MP->Data_Compilation Purity->Data_Compilation Structure_Confirmation->Data_Compilation

Physicochemical Characterization Workflow

References

The Multifaceted Biological Potential of Substituted Methoxyquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxyquinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of the methoxy group onto the quinoline scaffold modulates the physicochemical properties of the molecule, often enhancing its bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antimalarial activities of substituted methoxyquinolines, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity of Substituted Methoxyquinolines

Substituted methoxyquinolines have emerged as a promising class of compounds in oncology, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for DNA replication and repair, and the modulation of critical signaling pathways that govern cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted methoxyquinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the reported anticancer activities of several substituted methoxyquinoline derivatives.

Compound DescriptionCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[1]
HeLa (human cervical cancer)26.4[1]
HT29 (human colon adenocarcinoma)15.0[1]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)Not specified, but showed inhibitory effects[1]
HeLa (human cervical cancer)Not specified, but showed inhibitory effects[1]
HT29 (human colon adenocarcinoma)Not specified, but showed inhibitory effects[1]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (related methoxy compound)MDA-MB-231 (triple-negative breast cancer)21.27[2]
8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative (Compound 7)T47D (breast cancer)0.016[3]
Mechanism of Anticancer Action

The anticancer effects of substituted methoxyquinolines are often attributed to their ability to interfere with fundamental cellular processes. One of the primary mechanisms is the inhibition of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis.

Furthermore, the methoxy group can facilitate interactions with specific protein markers, activating downstream signaling pathways that lead to cell death.[2] The lipophilic nature imparted by methoxy groups can influence the compound's ability to cross cell membranes and reach its intracellular targets.[2]

The following diagram illustrates the general mechanism of topoisomerase I inhibition by substituted methoxyquinolines, leading to apoptosis.

anticancer_pathway cluster_0 Cellular Processes cluster_1 Cellular Response Substituted\nMethoxyquinoline Substituted Methoxyquinoline Topoisomerase I Topoisomerase I Substituted\nMethoxyquinoline->Topoisomerase I Binds to and stabilizes complex DNA Replication\n& Transcription DNA Replication & Transcription Topoisomerase I->DNA Replication\n& Transcription Relieves DNA supercoiling DNA Damage DNA Damage DNA Replication\n& Transcription->DNA Damage Stalled replication fork leads to double-strand breaks Apoptosis Apoptosis DNA Damage->Apoptosis Activation of caspase cascade antimicrobial_workflow Start Start Prepare standardized\nbacterial inoculum Prepare standardized bacterial inoculum Start->Prepare standardized\nbacterial inoculum Inoculate Mueller-Hinton\nagar plate Inoculate Mueller-Hinton agar plate Prepare standardized\nbacterial inoculum->Inoculate Mueller-Hinton\nagar plate Apply paper disks impregnated\nwith substituted methoxyquinolines Apply paper disks impregnated with substituted methoxyquinolines Inoculate Mueller-Hinton\nagar plate->Apply paper disks impregnated\nwith substituted methoxyquinolines Incubate at 37°C\nfor 18-24 hours Incubate at 37°C for 18-24 hours Apply paper disks impregnated\nwith substituted methoxyquinolines->Incubate at 37°C\nfor 18-24 hours Measure zones of\ninhibition Measure zones of inhibition Incubate at 37°C\nfor 18-24 hours->Measure zones of\ninhibition End End Measure zones of\ninhibition->End antimalarial_logic Parasite ingests\nhemoglobin Parasite ingests hemoglobin Release of free heme\n(toxic) Release of free heme (toxic) Parasite ingests\nhemoglobin->Release of free heme\n(toxic) Heme polymerization\n(detoxification) Heme polymerization (detoxification) Release of free heme\n(toxic)->Heme polymerization\n(detoxification) Accumulation of\nfree heme Accumulation of free heme Hemozoin formation\n(non-toxic) Hemozoin formation (non-toxic) Heme polymerization\n(detoxification)->Hemozoin formation\n(non-toxic) Substituted\nMethoxyquinoline Substituted Methoxyquinoline Substituted\nMethoxyquinoline->Heme polymerization\n(detoxification) Inhibits Parasite death Parasite death Accumulation of\nfree heme->Parasite death

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 8-Bromo-2-methoxyquinoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 8-Bromo-2-methoxyquinoline with various arylboronic acids. The resulting 8-aryl-2-methoxyquinoline derivatives are valuable scaffolds in medicinal chemistry and drug discovery programs.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and mild reaction conditions, making it an invaluable tool in the synthesis of complex organic molecules for drug development.[1] This protocol focuses on the synthesis of 8-aryl-2-methoxyquinolines, which are of considerable interest for screening in various drug discovery initiatives.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid is a palladium-catalyzed reaction that results in the formation of a new carbon-carbon bond between the quinoline and aryl moieties.

G cluster_conditions Reaction Conditions cluster_products Product r1 This compound r2 + r3 Arylboronic Acid c1 Pd Catalyst Base Solvent r3->c1 p1 8-Aryl-2-methoxyquinoline c1->p1 G A Reaction Setup: - this compound - Arylboronic acid - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Solvent and Catalyst B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine E->F Upon Completion G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Intermediate B->C D Transmetalation (Ar'-B(OH)₂) C->D E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' Product F->G

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 8-Bromo-2-methoxyquinoline as a key building block. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 8-position through modern cross-coupling techniques offers a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. This document details protocols and reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methoxyquinolines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The coupling of this compound with various arylboronic acids provides access to a diverse range of 8-aryl-2-methoxyquinoline derivatives. These products are of significant interest in drug discovery, particularly in the fields of oncology and neurodegenerative diseases.

General Reaction Scheme:
General scheme of the Suzuki coupling reaction

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of an 8-bromoquinoline derivative with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings and provide a reference for reaction development with this compound.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882
43-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702475
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702078
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water, via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-2-methoxyquinoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-100 °C, 4-24 h) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-methoxyquinoline Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][3][4][5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the 2-methoxyquinoline core, providing access to compounds with potential applications as kinase inhibitors and in materials science.

General Reaction Scheme:
General scheme of the Buchwald-Hartwig amination

Caption: General scheme of the Buchwald-Hartwig amination.

Illustrative Buchwald-Hartwig Amination Reactions

The following table presents representative conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can serve as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1002488
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1101285
4PiperidinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF802090
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5-3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 8-amino-2-methoxyquinoline derivative.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' + R'R''NH - HX Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 8-Alkynyl-2-methoxyquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[7] This reaction is valuable for the synthesis of conjugated systems and has been widely applied in materials science and medicinal chemistry. The alkynylation of this compound offers access to a range of functionalized quinolines.

General Reaction Scheme:
General scheme of the Sonogashira coupling

Caption: General scheme of the Sonogashira coupling.

Illustrative Sonogashira Coupling Reactions

The following table provides representative conditions for the Sonogashira coupling of aryl bromides. These can be adapted for reactions with this compound.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695
21-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80889
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801291
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)DBU1,4-Dioxane901085
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the necessary time (2-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and dilute it with an organic solvent. Filter the mixture through a pad of Celite® to remove the catalysts, washing with the same solvent.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 8-alkynyl-2-methoxyquinoline.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0) Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR + HC≡CR - HX Cu-C≡CR->Cu-X Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck Reaction: Synthesis of 8-Vinyl-2-methoxyquinoline

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[8] This reaction provides a direct method for the vinylation of this compound, leading to the synthesis of 8-vinyl-2-methoxyquinoline and its derivatives, which are useful intermediates in organic synthesis.

General Reaction Scheme:
General scheme of the Heck reaction

Caption: General scheme of the Heck reaction.

Illustrative Heck Reaction Conditions

The following table outlines typical conditions for the Heck reaction of aryl bromides with acrylates and styrenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001690
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile802485
3n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)1,4-Dioxane1201288
4AcrylonitrilePd(PPh₃)₄ (5)-NaOAc (2)DMA1301882
Experimental Protocol: General Procedure for Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a phosphine ligand if required (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).

  • Solvent Addition: Add a degassed solvent such as DMF, acetonitrile, or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to the specified temperature (100-140 °C) for the required duration (12-48 hours).

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the 8-vinyl-2-methoxyquinoline product.

Stille Coupling: Synthesis of 8-Substituted-2-methoxyquinolines

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[9][10][11] It is known for its tolerance of a wide variety of functional groups. This reaction can be employed to introduce aryl, vinyl, or alkyl groups at the 8-position of 2-methoxyquinoline, although the toxicity of organotin reagents is a consideration.

General Reaction Scheme:
General scheme of the Stille coupling

Caption: General scheme of the Stille coupling.

Illustrative Stille Coupling Reaction Conditions

The following table provides representative conditions for the Stille coupling of aryl bromides.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene1101285
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-THF652490
3(4-Methoxyphenyl)trimethyltinPd₂(dba)₃ (2)P(furyl)₃ (4)1,4-Dioxane1001888
4Tributyl(2-thienyl)tinAsPh₃ (4) / Pd₂(dba)₃ (2)-NMP801682
Experimental Protocol: General Procedure for Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand, 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (80-120 °C) and stir for the required time (6-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for 1-2 hours, then filter through a pad of Celite®.

  • Purification: Extract the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to obtain the desired 8-substituted-2-methoxyquinoline.

Stille_Coupling_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)-X Ar-Pd(II)(L₂)-X Pd(0)L₂->Ar-Pd(II)(L₂)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L₂)-R' Ar-Pd(II)(L₂)-R' Ar-Pd(II)(L₂)-X->Ar-Pd(II)(L₂)-R' Transmetalation (R'-SnR₃) Ar-Pd(II)(L₂)-R'->Pd(0)L₂ Reductive Elimination (Ar-R')

Caption: Simplified catalytic cycle for the Stille coupling.

References

Application Notes and Protocols: 8-Bromo-2-methoxyquinoline as a Synthetic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-bromo-2-methoxyquinoline as a versatile synthetic intermediate in the field of medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 8-position and a methoxy group at the 2-position offers strategic advantages for the synthesis of diverse molecular libraries for drug discovery programs, particularly in oncology and immunology.

The bromine atom at the C8 position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a wide array of derivatives. The 2-methoxy group can also be a site for further modification or can influence the electronic properties and metabolic stability of the final compounds.

Derivatives of substituted quinolines have shown significant potential as inhibitors of various protein kinases, which are critical targets in cancer therapy.[1] For instance, compounds based on the 4-aminoquinoline scaffold have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways.[1] Furthermore, quinoline derivatives have been investigated for their ability to induce apoptosis and inhibit cell migration in cancer cell lines, with some acting through pathways like the PI3K/AKT/mTOR signaling cascade.[2][3]

Key Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its application in palladium-catalyzed cross-coupling reactions to generate libraries of substituted quinolines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with a boronic acid or ester. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 8-position.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents This compound + Aryl/Heteroaryl Boronic Acid/Ester reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel heating Heating (e.g., 80-110 °C) reaction_vessel->heating pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction_vessel base Base (e.g., K2CO3, Cs2CO3) base->reaction_vessel solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) solvent->reaction_vessel workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 8-Aryl/Heteroaryl-2-methoxyquinoline purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1, or dioxane/water 4:1) via syringe. The reaction concentration is typically around 0.1 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions for Bromo-quinolines

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Benzyl-8-bromoadeninePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100~80-90[5]
3-Benzyl-8-bromoadenine3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O85>90[5]
6-Bromo-4-chloroquinolineVarious boronic acidsPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O80-[1]

Note: The data in this table is for structurally related bromo-purine and bromo-quinoline compounds to illustrate typical reaction conditions, as specific data for this compound was not available in the search results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction is particularly valuable in medicinal chemistry for the synthesis of anilines, which are common moieties in kinase inhibitors.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow reagents This compound + Amine (Primary or Secondary) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel heating Heating (e.g., 80-120 °C) reaction_vessel->heating pd_precatalyst Palladium Precatalyst (e.g., Pd2(dba)3) pd_precatalyst->reaction_vessel ligand Ligand (e.g., XantPhos, BINAP) ligand->reaction_vessel base Base (e.g., NaOtBu, K3PO4) base->reaction_vessel solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction_vessel workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 8-Amino-2-methoxyquinoline Derivative purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and often needs to be optimized for a given amine substrate.[6][7]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat in an oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesBenzophenone IminePd₂(dba)₃ / IPr·HClKOtBuDioxaneRT - 80High[8]
Aryl ChloridesVarious AminesPd(dba)₂ / SIPrNaOtBuTolueneRT - 70High[8]
4-BromoacetophenoneAmideXantPhos Pd G3DBUMeCN/PhMe14079[9]

Note: This table provides general conditions from the literature for Buchwald-Hartwig aminations of various aryl halides to illustrate the range of applicable conditions.

Application in Kinase Inhibitor Synthesis and Cancer Research

Quinoline and its derivatives are prominent scaffolds in the design of kinase inhibitors for cancer therapy.[10] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Derivatives synthesized from this compound can be screened for their inhibitory activity against key kinases in this pathway.

Signaling Pathway: PI3K/AKT/mTOR Pathway as a Target for Quinoline Derivatives

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative (from this compound) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for quinoline-based anticancer agents.

Table 3: Biological Activity of Selected Quinoline Derivatives

CompoundTarget/AssayCell LineIC₅₀Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineAntiproliferativeC6, HeLa, HT29> 20 µg/mL[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineAntiproliferativeC6, HeLa, HT295.45-9.6 µg/mL[2]
4-Aminoquinoline Derivative (Compound 14)RIPK2 Inhibition-5.1 nM[1]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineCytotoxicityHCT1160.33 µM[3]
Platinum(II) complex with 8-hydroxyquinoline ligand (YLN1)CytotoxicityMDA-MB-2315.49 µM[11]

Note: This table showcases the biological activity of various quinoline derivatives to highlight the potential of this scaffold class in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for the synthesis of diverse libraries of substituted quinolines. These derivatives have demonstrated significant potential as modulators of key biological pathways implicated in cancer and inflammatory diseases, making this compound a highly relevant intermediate for modern drug discovery and development. The provided protocols and application notes serve as a guide for researchers to harness the synthetic potential of this important scaffold.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 8-bromo-2-methoxyquinoline as a versatile starting material. The methodologies outlined below leverage modern palladium-catalyzed cross-coupling reactions to afford diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

Synthesis of 8-Aryl-2-methoxyquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol describes the synthesis of 8-aryl-2-methoxyquinolines by coupling this compound with various arylboronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound Arylboronic Acid Pd Catalyst & Ligand Base solvent Solvent Addition (e.g., Dioxane/Water) start->solvent degas Degas with N2/Ar solvent->degas heat Heat to Reflux (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product: 8-Aryl-2-methoxyquinoline

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methoxyquinoline.

Illustrative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
3Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O851678
4Thiophen-2-ylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O951088

Synthesis of 8-(Heteroarylamino)-2-methoxyquinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This protocol details the synthesis of novel 8-(heteroarylamino)-2-methoxyquinolines.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound Heterocyclic Amine Pd Precatalyst & Ligand Base solvent Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent degas Degas with N2/Ar solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product: 8-(Heteroarylamino)-2-methoxyquinoline

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired heterocyclic amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-(heteroarylamino)-2-methoxyquinoline.

Illustrative Data for Buchwald-Hartwig Amination
EntryHeterocyclic AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene1001890
2PyrazolePd(OAc)₂ / BINAPK₃PO₄Dioxane1102475
3IndolePd₂(dba)₃ / XPhosCs₂CO₃Toluene1002082
41,2,4-TriazolePd(OAc)₂ / DavePhosK₂CO₃Dioxane1102468

Synthesis of Fused Heterocyclic Systems: Pyrazolo[4,3-c]quinolines

This protocol outlines a multi-step synthesis of pyrazolo[4,3-c]quinolines, a class of fused heterocyclic compounds with potential biological activity. The synthesis begins with a Sonogashira coupling of this compound, followed by an intramolecular cyclization.

Synthetic Pathway to Pyrazolo[4,3-c]quinolines

Pyrazoloquinoline_Synthesis A This compound C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Terminal Alkyne B->C D 8-Alkynyl-2-methoxyquinoline C->D F Intramolecular Cyclization (e.g., Reflux in EtOH) D->F E Hydrazine Hydrate E->F G Pyrazolo[4,3-c]quinoline Derivative F->G

Caption: Synthetic route to pyrazolo[4,3-c]quinolines from this compound.

Protocol for the Synthesis of Pyrazolo[4,3-c]quinolines

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst like CuI (0.06 eq.), and a base such as triethylamine (3.0 eq.).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 8-alkynyl-2-methoxyquinoline intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the 8-alkynyl-2-methoxyquinoline intermediate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (5.0-10.0 eq.).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the formation of the cyclized product by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[4,3-c]quinoline.

Illustrative Data for Pyrazolo[4,3-c]quinoline Synthesis
EntryTerminal AlkyneSonogashira Yield (%)Cyclization Yield (%)Overall Yield (%)
1Phenylacetylene958581
2Ethynyltrimethylsilane988078
31-Hexyne928881
4Propargyl alcohol857564

These protocols provide a foundation for the synthesis of a diverse library of novel heterocyclic compounds derived from this compound. Researchers can adapt these methods by varying the coupling partners to generate unique molecular structures for further investigation in drug discovery and materials science.

Application Notes and Protocols for the Functionalization of the Quinoline Core via the 8-Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its versatile biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established it as a cornerstone in medicinal chemistry. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of novel therapeutic agents with enhanced efficacy and selectivity.

The 8-position of the quinoline ring represents a key site for substitution to modulate biological activity. 8-Bromoquinoline serves as a versatile precursor for introducing a diverse range of functional groups through various modern cross-coupling and nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the functionalization of the quinoline core at the 8-bromo position, focusing on key synthetic transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide. For the functionalization of 8-bromoquinoline, this reaction provides a direct route to 8-arylquinolines.

Data Presentation: Suzuki-Miyaura Coupling of 8-Bromoquinoline Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/Water801285N/A
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/Water801288N/A
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/Water801282N/A
4Pyridin-4-ylboronic acid[Pd(dppf)Cl₂] (5)-Cs₂CO₃1,4-Dioxane/Water1006-860[1]
5Phenylboronic acidPdCl₂(dppf) (10)-Na₂CO₃ (2 M)Toluene/Dioxane854High[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoquinoline

This protocol provides a general framework for the Suzuki-Miyaura coupling of 8-bromoquinoline with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add 8-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 8-arylquinoline.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 8-Bromoquinoline - Arylboronic acid - Pd Catalyst - Base flask Schlenk Flask reagents->flask inert Evacuate & Backfill (Inert Atmosphere) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C, 4-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 8-Arylquinoline purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of 8-bromoquinoline.

Palladium-Catalyzed Heck Coupling

The Heck coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted alkenes and provides a direct route to 8-alkenylquinolines from 8-bromoquinoline.

Data Presentation: Heck Coupling of Bromo-Aromatics with Alkenes

EntryBromo-AromaticAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
18-BromochromoneStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NNMP160475[3]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃H₂O/DMF804>95[4]
31-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF100295[4]

Experimental Protocol: General Procedure for Heck Coupling of 8-Bromoquinoline

This protocol outlines a general procedure for the Heck coupling of 8-bromoquinoline with various alkenes. Optimization of reaction conditions is often necessary for different substrates.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, DMA)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, dissolve 8-bromoquinoline (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used) in the anhydrous solvent.

  • Add the base (1.5-2.0 equiv) to the mixture.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 8-alkenylquinoline.

Visualization: Heck Coupling Workflow

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 8-Bromoquinoline - Alkene - Pd Catalyst & Ligand - Base & Solvent flask Schlenk Flask reagents->flask degas Degas Mixture flask->degas heat Heat & Stir (80-140 °C, 4-24 h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Dilute & Extract filter->extract purify Column Chromatography extract->purify product 8-Alkenylquinoline purify->product

Caption: General workflow for the Heck coupling of 8-bromoquinoline.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, provides a straightforward synthesis of 8-alkynylquinolines.

Data Presentation: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT695[5]
24-BromotoluenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene701285[5]
32-IodopyridineEthynylbenzenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT-89[5]
46,7-Dibromoquinoline-5,8-dionePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMFRT385[6]

Experimental Protocol: General Procedure for Sonogashira Coupling of 8-Bromoquinoline

This protocol describes a general procedure for the Sonogashira coupling of 8-bromoquinoline with terminal alkynes.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinoline (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (as required) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 8-alkynylquinoline.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 8-Bromoquinoline - Pd & Cu Catalysts - Base & Solvent flask Schlenk Flask reagents->flask alkyne Add Terminal Alkyne flask->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor Progress (TLC) stir->monitor filter Filter through Celite® monitor->filter extract Dilute & Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 8-Alkynylquinoline purify->product

Caption: General workflow for the Sonogashira coupling of 8-bromoquinoline.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the coupling of amines with aryl halides, providing a versatile route for the synthesis of 8-aminoquinoline derivatives.

Data Presentation: Buchwald-Hartwig Amination of Bromo-Aromatics

EntryBromo-AromaticAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
18-BromoflavoneMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1002485[7]
24-BromoanisoleMorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene801898[8]
31-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ (2)P(t-Bu)₃ (3)NaOtBuToluene80398[8]
48-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ (5)Johnphos (10)NaOtBuToluene110-12024Incomplete[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 8-Bromoquinoline

This protocol provides a general method for the Buchwald-Hartwig amination of 8-bromoquinoline. The choice of ligand and base is crucial and often requires optimization.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%) and the phosphine ligand (1.2-10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add 8-bromoquinoline (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent, wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the 8-aminoquinoline derivative.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Add Pd Precursor & Ligand flask Schlenk Flask catalyst->flask inert Evacuate & Backfill flask->inert reagents Add 8-Bromoquinoline, Amine, & Base inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 8-Aminoquinoline purify->product

Caption: General workflow for the Buchwald-Hartwig amination of 8-bromoquinoline.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It provides a valuable alternative to palladium-catalyzed methods, particularly for the synthesis of aryl ethers and thioethers from aryl halides.

Data Presentation: Ullmann Condensation of Bromoquinolines

EntryBromoquinolineNucleophileCu Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
18-BromoquinolineThiophenolCuI (10)PhenanthrolineK₂CO₃DMF1101278[10]
22-BromoquinolineSodium methoxideCuI (10)--DMF100892[10]
3Aryl HalidePhenolCuITMEDAK₂CO₃Toluene11024Good[11]

Experimental Protocol: General Procedure for Ullmann Condensation of 8-Bromoquinoline

This protocol provides a general framework for the Ullmann condensation of 8-bromoquinoline with various nucleophiles.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Nucleophile (e.g., phenol, thiol) (1.5-3.0 equiv)

  • Copper(I) salt (e.g., CuI) (5-20 mol%)

  • Ligand (optional, e.g., L-proline, phenanthroline) (10-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, DMSO)

  • Reaction vessel with condenser or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a reaction vessel, add 8-bromoquinoline (1.0 equiv), the copper(I) salt (5-20 mol%), the ligand (if used), and the base (2.0 equiv).

  • Add the nucleophile (1.5-3.0 equiv) and the solvent.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-150 °C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 8-substituted quinoline.

Visualization: Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 8-Bromoquinoline - Nucleophile - Cu Catalyst & Ligand - Base & Solvent flask Reaction Vessel reagents->flask heat Heat & Stir (100-150 °C) flask->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 8-O/S/N-Substituted Quinoline purify->product

Caption: General workflow for the Ullmann condensation of 8-bromoquinoline.

References

Application of 8-Bromo-2-methoxyquinoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxyquinoline is a versatile heterocyclic building block increasingly utilized in the synthesis of novel kinase inhibitors. Its strategic substitution with a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The 2-methoxy group, on the other hand, can influence the electronic properties and conformational preferences of the quinoline scaffold, contributing to the modulation of kinase binding affinity and selectivity. This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound in the development of potent kinase inhibitors.

The quinoline core is a well-established pharmacophore in numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region. By leveraging cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, a wide array of aryl, heteroaryl, alkynyl, and amino moieties can be appended to the 8-position of the 2-methoxyquinoline scaffold, allowing for extensive structure-activity relationship (SAR) studies and the optimization of inhibitory potency and selectivity against various kinase targets.

Key Synthetic Strategies

The bromine atom at the 8-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are central to the synthesis of diverse kinase inhibitor libraries.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a wide range of aryl or heteroaryl boronic acids or esters. This allows for the introduction of various substituted aromatic rings that can interact with the hydrophobic regions of the kinase active site.

2. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting alkynylquinolines can serve as key intermediates for further functionalization or as final compounds where the linear alkyne linker can probe specific regions of the kinase binding pocket.

3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary or secondary amines, including anilines and other heteroaromatic amines. This is a critical strategy for installing key hydrogen bond donors and acceptors that can interact with the kinase hinge region.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 8-aryl-2-methoxyquinolines.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base system)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at an elevated temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-2-methoxyquinoline.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines the synthesis of 8-alkynyl-2-methoxyquinolines.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and CuI (0.02-0.10 equiv).

  • Add the anhydrous solvent and the amine base.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv).

  • Stir the reaction mixture at room temperature or an elevated temperature (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 8-alkynyl-2-methoxyquinoline product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of 8-amino-2-methoxyquinoline derivatives. A key application is the synthesis of 4-anilino-8-methoxyquinolines, which often involves a two-step process: initial amination followed by a subsequent reaction at the 4-position. The following focuses on the C-N coupling at the 8-position.

Materials:

  • This compound

  • Amine (e.g., aniline, primary or secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 8-amino-2-methoxyquinoline derivative.

Data Presentation: Biological Activity

The following tables summarize the biological activity of representative kinase inhibitors synthesized using an 8-methoxyquinoline scaffold.

Compound IDStructureTarget Cell LineIC₅₀ (µM)[1]
2i 4-(4′-Isopropylphenylamino)-8-methoxyquinolineHeLa7.15
BGC-8234.65
Gefitinib (Reference)HeLa17.12
BGC-82319.27
Compound IDStructureTarget Cell LineGI₅₀ (µM)[2]
11 4-(3'-acetyl-anilino)-8-hydroxy-2-phenylquinolineHCT-1160.07
MCF7<0.01
MDA-MB-435<0.01

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 8-Methoxyquinoline Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 8-Methoxyquinoline Kinase Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and the point of inhibition.

Src_Kinase_Signaling_Pathway GrowthFactor Growth Factors, Integrins, etc. Receptor Receptor GrowthFactor->Receptor Activate Src Src Kinase Receptor->Src Activates FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 CellProcesses Cell Proliferation, Migration, Invasion, Survival FAK->CellProcesses Ras_MAPK->CellProcesses STAT3->CellProcesses Inhibitor 8-Methoxyquinoline Kinase Inhibitor Inhibitor->Src Inhibits

Caption: Src kinase signaling pathway and the point of inhibition.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC₅₀ Determination) Characterization->Screening CellAssay Cell-Based Assays (Antiproliferative Activity) Characterization->CellAssay SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR CellAssay->SAR

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic functionalization of the quinoline core via robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space to optimize potency and selectivity against a range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize new therapeutic agents targeting kinases implicated in various diseases, particularly cancer. Further investigation into the SAR of 8-substituted-2-methoxyquinoline derivatives is warranted to unlock the full potential of this promising scaffold.

References

Application Notes and Protocols for Sonogashira Coupling with 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. In the realm of medicinal chemistry, the quinoline scaffold is a privileged structure, appearing in a wide array of therapeutic agents. The ability to functionalize the quinoline core at specific positions is crucial for the development of new drug candidates. This document provides detailed application notes and a protocol for the Sonogashira coupling of 8-Bromo-2-methoxyquinoline, a key intermediate for the synthesis of novel quinoline-based compounds. The resulting 2-methoxy-8-(alkynyl)quinolines are valuable precursors for further synthetic transformations in drug discovery and materials science.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 2-methoxy-8-(alkynyl)quinoline.

General Reaction Scheme for the Sonogashira Coupling of this compound

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Illustrative Sonogashira Coupling Reactions

The following table summarizes representative Sonogashira coupling reactions of this compound with various terminal alkynes. The reaction conditions and yields are illustrative and based on typical outcomes for similar Sonogashira couplings.

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene801678
31-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF100872
4EthynyltrimethylsilanePdCl₂(dppf) / CuICs₂CO₃Dioxane901881

Note: Yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira coupling reaction of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methoxy-8-(phenylethynyl)quinoline.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition alkynyl_pd Alkynyl-Pd(II) Complex pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Coupled Product alkynyl_pd->product aryl_halide This compound aryl_halide->pd_complex cu_acetylide Copper(I) Acetylide cu_acetylide->pd_complex cuI CuI cu_acetylide->cuI Transmetalation to Pd alkyne Terminal Alkyne alkyne->cu_acetylide Coordination & Deprotonation cluster_cu cluster_cu alkyne->cluster_cu base Base base->cluster_cu cuI->cluster_cu

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup reagents Add Solvents and Base (THF, Et3N) setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Heat and Stir (Monitor by TLC) alkyne->reaction workup Work-up: - Filter through Celite - Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Using fresh catalyst is recommended.

    • Poor Ligand Choice: The choice of phosphine ligand can be critical. If the reaction is sluggish, screening different ligands (e.g., PPh₃, P(t-Bu)₃, or more specialized ligands like XPhos or SPhos) may be necessary.

    • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction is set up under a strictly inert atmosphere of argon or nitrogen.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions can minimize this. In some cases, a copper-free Sonogashira protocol may be advantageous.

    • Debromination: The formation of 2-methoxyquinoline as a byproduct can occur. Ensuring anhydrous conditions and optimizing the base can help to suppress this side reaction.

  • Reaction Stalls:

    • Inhibition by Quinoline Nitrogen: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Using bulky, electron-rich ligands can sometimes mitigate this effect.

    • Insufficient Base: Ensure an adequate amount of a suitable base is used to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.

By following the provided protocol and considering these troubleshooting tips, researchers can effectively utilize the Sonogashira coupling of this compound for the synthesis of a diverse range of functionalized quinoline derivatives.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of N-aryl-2-methoxyquinolin-8-amines is of significant interest as the quinoline scaffold is a key structural motif in many biologically active compounds. This document provides a detailed protocol for the Buchwald-Hartwig amination of 8-Bromo-2-methoxyquinoline with a representative amine, outlining the reaction conditions, experimental procedure, and expected outcomes.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst.[1][3] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for specific substrates.[4][5]

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a substrate analogous to this compound, providing a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)JohnPhos (10)NaO-t-Bu (1.25)Toluene110-1200.5~85-95
2Pd(OAc)₂ (5)TTBP (10)NaO-t-Bu (1.25)Toluene110-12024~70-80
3Pd(OAc)₂ (5)DTBNpP (10)NaO-t-Bu (1.25)Toluene110-1205-6~80-90
4Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (3)1,4-Dioxane10016~75-85

*Yields are estimated based on reactions with structurally similar substrates and may vary for the amination of this compound.

Experimental Protocol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., JohnPhos, Xantphos)

  • Sodium tert-butoxide (NaO-t-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (e.g., JohnPhos, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Base and Amine: Under a positive pressure of the inert gas, add the base (e.g., NaO-t-Bu, 1.25 mmol, 1.25 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.

  • Reaction: Place the flask in a preheated heating block or oil bath set to the desired temperature (e.g., 110-120 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-methoxyquinolin-8-amine.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add Reactants (this compound, Pd Catalyst, Ligand) Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reactants->Inert_Atmosphere Add_Base_Amine 3. Add Base and Amine Inert_Atmosphere->Add_Base_Amine Add_Solvent 4. Add Anhydrous Solvent Add_Base_Amine->Add_Solvent Heating 5. Heat and Stir (e.g., 110-120 °C) Add_Solvent->Heating Monitoring 6. Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling 7. Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration 8. Dilute and Filter Cooling->Filtration Extraction 9. Aqueous Work-up (Wash with H2O, Brine) Filtration->Extraction Drying 10. Dry and Concentrate Extraction->Drying Purification 11. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(Br)L_n] Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR'R'')L_n]Br OxAdd->AmineCoord Ligand Exchange Amido [Ar-Pd(II)(NR'R'')L_n] AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination BaseH [Base-H]⁺Br⁻ ArBr Ar-Br Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Catalyst/Ligand Inactivity: Ensure the use of a high-purity palladium catalyst and an appropriate, air-stable (if necessary) phosphine ligand. The choice of ligand is critical and screening different ligands may be necessary.[5]

    • Insufficiently Anhydrous/Anaerobic Conditions: The reaction is sensitive to oxygen and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous, degassed solvents.

    • Base Strength: The basicity of the chosen base is crucial for the deprotonation step. For less acidic amines, a stronger base like NaO-t-Bu or LiHMDS may be required.[5]

  • Formation of Side Products:

    • Hydrodehalogenation: The formation of 2-methoxyquinoline (the debrominated starting material) can occur. This may be minimized by optimizing the ligand, temperature, and reaction time.

    • Homocoupling of Aryl Halide: This side reaction is less common but can be addressed by adjusting the catalyst system.

  • Poor Yield After Purification:

    • Product Lability: Some N-aryl quinolines may be sensitive to silica gel during chromatography. Consider using a different stationary phase (e.g., alumina) or alternative purification methods like crystallization.

By following this detailed protocol and considering the troubleshooting advice, researchers can successfully perform the Buchwald-Hartwig amination of this compound to synthesize a variety of valuable N-aryl-2-methoxyquinolin-8-amine derivatives.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-2-methoxyquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 8-bromo-2-methoxyquinoline, a key scaffold in medicinal chemistry for the development of novel therapeutic agents. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are instrumental in creating a diverse library of analogues for structure-activity relationship (SAR) studies. These derivatives have shown potential in various therapeutic areas, particularly as anticancer agents.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities. The presence of a bromine atom at the 8-position of the 2-methoxyquinoline core offers a versatile handle for synthetic modification. Through cross-coupling reactions, a wide array of substituents can be introduced at this position, allowing for a systematic exploration of the chemical space and the elucidation of key structural features required for biological activity. This document outlines the synthetic strategies, provides detailed experimental protocols, and presents a framework for analyzing the SAR of the resulting derivatives.

Data Presentation: Structure-Activity Relationship of 8-Substituted 6-Methoxyquinoline Analogues

While specific SAR data for a comprehensive library of 8-substituted-2-methoxyquinoline derivatives is not extensively available in the public domain, the following table presents data from a closely related series of 8-amino-6-methoxyquinoline-tetrazole hybrids, demonstrating the impact of linker and substituent modifications on biological activity against Plasmodium falciparum (PfNF54) and cytotoxicity against L-6 cells. This data serves as a valuable surrogate to illustrate the principles of SAR analysis.[1]

Compound IDLinkerR GroupPfNF54 IC₅₀ (µM)[1]L-6 Cells IC₅₀ (µM)[1]Selectivity Index (SI)
7 (methylamino)ethylEthyl15.98>250>15.6
8 (methylamino)ethylPhenyl7.05>250>35.5
11 (methylamino)ethyl4-Bromophenyl2.92>250>85.6
12 (methylamino)ethyl2-(Trifluoromethyl)phenyl2.51100.339.9
14 methylPhenyl5.12>250>48.8
15 methyl4-Fluorophenyl2.68124.046.3
16 methyl4-(Trifluoromethyl)phenyl0.743102.3137.7
17 methyl4-(Trifluoromethoxy)phenyl0.464147.9318.8
18 methyl3,5-Bis(trifluoromethyl)phenyl0.528131.2248.5
19 methyl4-Isopropylphenyl1.0454.7352.6
20 methyl4-Methylphenyl2.00119.459.7
21 methyl1-Naphthyl1.26185.1146.9
22 methylHeptyl0.324103.1318.2

Note: The Selectivity Index (SI) is calculated as IC₅₀ (L-6 cells) / IC₅₀ (PfNF54). Higher SI values indicate greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for similar substrates and should be optimized for specific reactants.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-methoxyquinolines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add degassed toluene and water (typically in a 4:1 v/v ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-2-methoxyquinolines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Add this compound (1.0 equiv).

  • Seal the Schlenk tube, remove from the glovebox, and add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Experimental Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation for SAR studies.

G cluster_synthesis Synthesis cluster_evaluation Evaluation & Analysis Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Derivatives_Aryl 8-Aryl-2-methoxyquinoline Derivatives Suzuki->Derivatives_Aryl Derivatives_Amino 8-Amino-2-methoxyquinoline Derivatives Buchwald->Derivatives_Amino Screening Biological Screening (e.g., Anticancer Assays) Derivatives_Aryl->Screening Derivatives_Amino->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates Quinoline Quinoline Derivative Quinoline->PI3K inhibits PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes

References

Application Notes and Protocols: 8-Bromo-2-methoxyquinoline as a Versatile Building Block for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methoxyquinoline is a highly valuable heterocyclic building block for the synthesis of novel fluorescent probes. The quinoline core provides intrinsic fluorescence, which can be modulated and fine-tuned through chemical modifications. The bromine atom at the 8-position serves as a versatile handle for introducing a wide array of recognition moieties and extended π-systems via palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This modular approach allows for the rational design of "turn-on" or ratiometric fluorescent probes for the selective detection of various analytes, including metal ions and changes in pH. The 2-methoxy group can also influence the photophysical properties and solubility of the resulting probes. This document provides a comprehensive overview of the synthetic strategies, key applications, and detailed experimental protocols for utilizing this compound in the development of advanced fluorescent sensors.

Design Principles of Fluorescent Probes from this compound

The design of fluorescent probes based on this compound typically involves a modular approach consisting of three key components:

  • Fluorophore: The 2-methoxyquinoline core serves as the fundamental light-emitting unit.

  • Recognition Moiety (Receptor): This is the part of the molecule that selectively interacts with the target analyte. It is typically introduced at the 8-position by replacing the bromine atom.

  • Signaling Mechanism: The interaction between the recognition moiety and the analyte induces a change in the fluorescence output of the quinoline fluorophore. Common mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

For "turn-on" probes, a common strategy is to design the molecule so that in the absence of the analyte, the fluorescence of the quinoline core is quenched, often through a PeT mechanism. Binding of the analyte to the recognition moiety disrupts this quenching process, leading to a significant increase in fluorescence intensity.

Synthesis of Fluorescent Probes from this compound

The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile way to form new carbon-carbon bonds.

General Synthetic Workflow

A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D 8-Aryl-2-methoxyquinoline (Probe Precursor) B->D E 8-Alkynyl-2-methoxyquinoline (Probe Precursor) C->E F Further Functionalization D->F E->F G Final Fluorescent Probe F->G

General synthetic routes from this compound.
Experimental Protocols

1. Synthesis of 8-Aryl-2-methoxyquinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-formylphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium catalyst (0.02-0.05 equiv.).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-2-methoxyquinoline.

2. Synthesis of 8-Alkynyl-2-methoxyquinoline via Sonogashira Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

    • Solvent (e.g., THF, DMF)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent (e.g., THF) and the base (e.g., TEA).

    • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired 8-alkynyl-2-methoxyquinoline.

Application Example: A "Turn-On" Fluorescent Probe for Zinc(II)

A notable example of a fluorescent probe derived from an 8-methoxyquinoline scaffold is a GFP-inspired sensor for the detection of Zn²⁺. While not directly synthesized from this compound, its structure and function illustrate the potential of this class of compounds. A similar probe could be envisioned through functionalization of the 8-position of the quinoline ring.

Signaling Mechanism: Photoinduced Electron Transfer (PeT)

The fluorescence of the quinoline core is quenched in the free probe due to photoinduced electron transfer from an electron-rich recognition moiety. Upon binding of Zn²⁺, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PeT process and causing a "turn-on" of fluorescence.

G cluster_0 Free Probe (Fluorescence OFF) cluster_1 Probe-Zn²⁺ Complex (Fluorescence ON) A Quinoline Fluorophore (Excited State) B Recognition Moiety (Electron Donor) A->B PeT Quenching C Ground State A->C Non-radiative decay D Quinoline Fluorophore (Excited State) E Recognition Moiety-Zn²⁺ D->E PeT Blocked F Ground State D->F Fluorescence Emission

Photoinduced Electron Transfer (PeT) mechanism for a Zn²⁺ probe.
Quantitative Data for an 8-Methoxyquinoline-based Zn²⁺ Probe

The following table summarizes the photophysical properties of a reported GFP-inspired fluorescent Zn²⁺ sensor featuring an 8-methoxyquinoline moiety.[1]

PropertyFree Probe+ Zn²⁺
Excitation Max (λex) ~378 nm440 nm
Emission Max (λem) -505 nm
Fluorescence Quantum Yield (Φ) Very LowSignificantly Increased
Fluorescence Enhancement -~37-fold
Two-Photon Cross-Section (GM) -73 GM @ 880 nm

Protocols for Probe Characterization and Application

Characterization of Photophysical Properties

This protocol outlines the basic steps for characterizing the fluorescence properties of a newly synthesized probe.

A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solution (e.g., 1-10 µM in buffer) A->B C Record Absorbance Spectrum (Determine λmax,abs) B->C D Record Excitation Spectrum (Determine λex) C->D E Record Emission Spectrum (Determine λem) D->E F Calculate Stokes Shift (λem - λex) E->F G Determine Quantum Yield (Φ) (Relative to a standard) E->G

Workflow for fluorescence spectroscopy characterization.
  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable organic solvent like DMSO.

    • Working Solution: Dilute the stock solution to the desired concentration (typically 1-10 µM) in the experimental buffer (e.g., PBS, HEPES).

    • Absorbance: Record the UV-Vis absorbance spectrum to find the maximum absorbance wavelength (λmax,abs).

    • Excitation & Emission: Using a fluorometer, record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.

    • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).[2][3][4][5][6]

Metal Ion Titration

This protocol describes a general method for evaluating the probe's response to a specific metal ion.

  • Methodology:

    • Prepare Solutions: Prepare a working solution of the probe in a suitable buffer and stock solutions of various metal salts.

    • Titration: To a cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution.

    • Measure Fluorescence: After each addition and a brief incubation period, record the fluorescence emission spectrum.

    • Data Analysis: Plot the fluorescence intensity at λem against the metal ion concentration to determine the binding affinity and limit of detection.

    • Selectivity: Repeat the experiment with other potentially interfering metal ions to assess the probe's selectivity.

Live Cell Imaging

This protocol provides a general workflow for using a quinoline-based fluorescent probe for cellular imaging.[7][8][9]

A Cell Culture (Plate cells on imaging dish) B Probe Loading (Incubate cells with probe solution) A->B 24h C Washing (Remove excess probe) B->C 15-60 min D Imaging (Fluorescence Microscopy) C->D E Data Analysis D->E

General workflow for live cell imaging.
  • Procedure:

    • Cell Culture: Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

    • Probe Loading: Prepare a working solution of the probe in cell culture medium (typically 1-10 µM). Remove the old medium from the cells, wash with PBS, and add the probe-containing medium. Incubate for 15-60 minutes at 37°C.

    • Washing: Remove the probe solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe.

    • Imaging: Add fresh imaging buffer to the cells and visualize using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion

This compound is a promising and versatile starting material for the construction of a wide range of fluorescent probes. Its facile functionalization via established cross-coupling methodologies allows for the systematic tuning of photophysical properties and the introduction of specific analyte recognition sites. The principles and protocols outlined in this document provide a solid foundation for researchers to design, synthesize, and apply novel fluorescent sensors based on this valuable quinoline scaffold for applications in chemical biology, diagnostics, and drug discovery.

References

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Specifically, 8-aminoquinoline derivatives are of significant interest due to their well-established biological activities, most notably as antimalarial drugs. The formation of the C-N bond at the 8-position of the quinoline ring is a critical step in the synthesis of these valuable compounds. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and versatile methods for the efficient construction of these C-N bonds.

This document provides detailed application notes and experimental protocols for the metal-catalyzed C-N bond formation using 8-bromo-2-methoxyquinoline as the starting material. The methodologies described herein are essential for researchers and professionals involved in drug discovery and development, offering robust procedures for the synthesis of diverse libraries of 8-aminoquinoline derivatives for biological screening.

Data Presentation: A Comparative Overview of C-N Coupling Reactions

The following tables summarize representative data for palladium-catalyzed and copper-catalyzed C-N bond formation reactions with 8-bromoquinolines. While specific data for this compound is limited in publicly available literature, the data presented for closely related substrates provide a strong predictive framework for reaction outcomes.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Bromoquinolines

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds and has been successfully applied to the synthesis of 8-aminoquinolines. Microwave-assisted protocols have been shown to significantly improve reaction times and yields compared to conventional heating.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
1MorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene10018 h75Magnin et al., 2003
2MorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuDioxane17510 min (MW)95Magnin et al., 2003
3AnilinePd(OAc)₂ (5)RuPhos (10)NaOtBuToluene110-12024 h93General Protocol
4n-ButylaminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane10012 h88General Protocol
5ImidazolePd(OAc)₂ (2)DavePhos (4)K₂CO₃t-BuOH10016 h85General Protocol

Note: Yields are based on studies with 8-bromoquinoline and are expected to be similar for this compound.

Table 2: Copper-Catalyzed Ullmann Condensation of 8-Bromoquinolines

The Ullmann condensation is a classical method for C-N bond formation, often favored for its cost-effectiveness. Modern protocols utilize ligands to improve reaction efficiency and substrate scope.

EntryAmineCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO1102485General Protocol
2PyrrolidineCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane1001882General Protocol
3IndoleCu₂(OAc)₄ (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Toluene1102478General Protocol
4BenzamideCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane1003670General Protocol

Note: Yields are based on general Ullmann conditions for aryl bromides and may require optimization for this compound.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from the work of Magnin et al. (2003) and is optimized for rapid, high-yield synthesis.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 238 mg).

  • Add Pd₂(dba)₃ (0.025 mmol, 23 mg) and BINAP (0.075 mmol, 47 mg).

  • Add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 105 µL) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 175 °C for 10 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-methoxyquinolin-8-yl)morpholine.

Protocol 2: Conventional Heating Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

This protocol provides a general method for the C-N coupling using conventional heating.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bars

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 238 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 110 µL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(2-methoxyquinolin-8-yl)aniline.

Visualizations

General Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the palladium-catalyzed C-N bond formation.

G reagents Reactants: This compound Amine setup Reaction Setup: Inert Atmosphere (Argon) reagents->setup catalyst Catalyst System: Pd Source (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) catalyst->setup base Base: (e.g., NaOtBu) base->setup solvent Solvent: (e.g., Dioxane) solvent->setup reaction Reaction Conditions: Microwave Irradiation (175°C, 10 min) or Conventional Heating (100-120°C, 12-24h) setup->reaction workup Workup: Dilution, Filtration reaction->workup purification Purification: Column Chromatography workup->purification product Product: N-substituted-2-methoxyquinolin-8-amine purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Signaling Pathway Inhibition by Quinoline Derivatives

Many quinoline-based compounds are being investigated as inhibitors of signaling pathways implicated in cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key target.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoline Quinoline Derivative Quinoline->VEGFR2 Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion

The metal-catalyzed C-N bond formation is an indispensable tool for the synthesis of 8-aminoquinoline derivatives. The protocols provided herein for the Buchwald-Hartwig amination of this compound offer efficient and reliable methods for accessing a diverse range of N-substituted products. The choice between microwave-assisted and conventional heating protocols will depend on the available equipment and the desired reaction time. For challenging substrates or to explore alternative reactivity, copper-catalyzed Ullmann condensations can also be considered. The development of novel 8-aminoquinoline derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

Application Notes and Protocols: Synthesis of 8-Substituted-2-methoxyquinolines from 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of 8-substituted-2-methoxyquinolines starting from 8-bromo-2-methoxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 8-position allows for the exploration of structure-activity relationships in drug discovery programs. This guide covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Starting from the readily available this compound, these methods provide access to a diverse range of derivatives, including aryl, alkynyl, amino, and cyano-substituted quinolines. These transformations are generally characterized by their high efficiency, broad functional group tolerance, and mild reaction conditions.[2]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for the synthesis of 8-substituted-2-methoxyquinolines from this compound via palladium-catalyzed cross-coupling reactions is depicted below. The process involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

General Workflow start Start: This compound reagents Coupling Partner (e.g., Boronic Acid, Alkyne, Amine, Cyanide Source) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Cyanation) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 8-Substituted-2-methoxyquinoline purification->product

Caption: General experimental workflow for the synthesis of 8-substituted-2-methoxyquinolines.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methoxyquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester.[3] This reaction is widely used to synthesize biaryl compounds.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L2Pd(II)(Ar)Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate L2Pd(II)(Ar)R transmetalation->pd2_intermediate boronate R-B(OR')3⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically around 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methoxyquinoline.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of bromoquinolines with various arylboronic acids. The conditions and yields are based on typical outcomes for similar substrates.[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9018~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O10016~90
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O11012~88
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O8524~75

Sonogashira Coupling: Synthesis of 8-Alkynyl-2-methoxyquinolines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[6]

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)Br pd0->pd2_complex  Ar-Br Oxidative Addition pd2_intermediate L2Pd(II)(Ar)(C≡CR) pd2_complex->pd2_intermediate Transmetalation pd2_intermediate->pd0  Ar-C≡CR Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR cu_halide->cu_acetylide  R-C≡CH, Base cu_acetylide->pd2_complex cu_acetylide->cu_halide Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Add an anhydrous solvent, such as THF or DMF, followed by a degassed amine base, typically triethylamine (2.0-3.0 equiv) or diisopropylamine.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS (typically 4-16 hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-alkynyl-2-methoxyquinoline.

Data Presentation: Illustrative Sonogashira Coupling Reactions

The following table presents representative Sonogashira coupling reactions of bromoquinolines with various terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT12~92
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF608~85
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDioxane5016~88
4Propargyl alcoholPd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NTHFRT24~78

Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-methoxyquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[4][6] This reaction is highly versatile and tolerates a wide range of amine coupling partners.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to give the arylamine product.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L2Pd(II)(Ar)Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amido L2Pd(II)(Ar)(NR2) amine_coordination->pd2_amido Base -HBr amine R2NH amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure
  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vessel.

  • Add the palladium catalyst, typically a pre-catalyst like [Pd(allyl)Cl]₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos) or a preformed catalyst such as Pd(dba)₂ with a suitable ligand.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 8-amino-2-methoxyquinoline derivative.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

The following table summarizes representative Buchwald-Hartwig amination reactions of bromoquinolines with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10016~95
2AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-BuOH11012~89
3n-Butylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)Cs₂CO₃1,4-Dioxane10024~82
4PyrrolidinePd(OAc)₂ (2)JohnPhos (4)NaOtBuToluene9018~91

Cyanation: Synthesis of 8-Cyano-2-methoxyquinoline

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common and relatively less toxic option.

Experimental Protocol: General Procedure
  • To a reaction vessel, add this compound (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6-1.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂.

  • Add an anhydrous polar aprotic solvent, such as DMF or NMP.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 120-150 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate or ammonia to quench the reaction and complex any residual zinc salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 8-cyano-2-methoxyquinoline.

Data Presentation: Illustrative Cyanation Reactions

The following table presents representative cyanation reactions of aryl bromides.

EntryCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)DMF12012~80
2CuCNPd(dppf)Cl₂ (5)NMP1508~75
3K₄[Fe(CN)₆]Pd(OAc)₂ (2)DMAc1205~85-95

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide a robust and versatile platform for the synthesis of a wide array of 8-substituted-2-methoxyquinolines from this compound. These protocols can be adapted and optimized for various substrates and are highly valuable for the generation of compound libraries for drug discovery and development. Researchers should consider the electronic and steric properties of their specific coupling partners to select the most appropriate catalyst system and reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 8-Bromo-2-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a straightforward question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst System: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using pre-catalysts or ligands that are more robust.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can promote both the oxidative addition and reductive elimination steps with challenging substrates. A common starting point is to use a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Base Selection: The choice of base is critical for the activation of the boronic acid. An inappropriate base can lead to a stalled reaction.

    • Recommendation: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for less reactive aryl bromides.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is typically used.

    • Recommendation: A common and effective solvent system is a mixture of toluene, ethanol, and water. Other options include dioxane/water or THF/water. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.

  • Temperature: The reaction may require elevated temperatures to proceed.

    • Recommendation: Start with a reaction temperature of around 80-100 °C. If conversion is still low, a higher temperature may be necessary, but be mindful of potential side reactions or decomposition.

Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or an inappropriate catalyst-to-ligand ratio.

Troubleshooting Steps:

  • Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to catalyst oxidation and promote homocoupling.

    • Recommendation: Ensure your reaction flask is properly purged with an inert gas, and that all solvents are rigorously degassed prior to use. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Choice: The use of bulky ligands can sterically hinder the formation of the homocoupled product.

    • Recommendation: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), consider switching to a bulkier ligand such as tricyclohexylphosphine (PCy₃) or a Buchwald ligand.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My reaction starts but appears to stall before completion, leaving a significant amount of starting material. What should I investigate?

A3: A stalled reaction often indicates catalyst deactivation or issues with reagent stability or solubility.

Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) species can precipitate out of the solution as palladium black, effectively stopping the catalytic cycle. This can be caused by high temperatures or the presence of oxygen.

    • Recommendation: Consider using a more robust catalyst system or slightly lowering the reaction temperature. Ensure meticulous degassing of all reagents and solvents.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, especially at elevated temperatures and in the presence of water.

    • Recommendation: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which can slowly hydrolyze to the boronic acid in situ.

  • Reagent Solubility: If any of the reactants or intermediates are not fully soluble in the chosen solvent system, the reaction rate can be significantly reduced.

    • Recommendation: Try a different solvent system. For example, if you are using toluene/water, you might try dioxane/water, which can sometimes offer better solubility for polar substrates.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura coupling reactions of closely related 8-bromoquinoline derivatives and serve as an excellent starting point for the optimization of the coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from successful couplings of 5-bromo-8-methoxyquinoline.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (3-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., in a 4:1:1 ratio). The typical reaction concentration is 0.1-0.2 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure using Pd(dppf)Cl₂

This protocol is recommended for challenging couplings where Protocol 1 gives low yields.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water (degassed)

Procedure:

  • In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (Cs₂CO₃ or K₃PO₄, 2.5 equiv.).

  • Add Pd(dppf)Cl₂ (2-4 mol%).

  • Seal the vessel, evacuate, and backfill with an inert gas three times.

  • Add degassed 1,4-Dioxane (or THF) and water in a 4:1 to 5:1 ratio.

  • Heat the reaction to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound, based on successful reactions with similar substrates.

Table 1: Catalyst and Ligand Selection Guide

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Good for electron-rich aryl bromides.
Pd₂(dba)₃XPhos1-3Often effective for challenging couplings.
Pd(PPh₃)₄-3-5A standard starting point, but may be less effective.
Pd(dppf)Cl₂-2-4A robust pre-catalyst, often a good choice.

Table 2: Base and Solvent Combination Guide

BaseSolvent System (v/v)Typical Temperature (°C)Comments
K₂CO₃Toluene/Ethanol/H₂O (4:1:1)80-100A common starting point.
K₃PO₄1,4-Dioxane/H₂O (4:1)90-110A stronger base, often improves yields.
Cs₂CO₃THF/H₂O (5:1)80-100Highly soluble and effective for difficult couplings.
Na₂CO₃DMF/H₂O (5:1)100-120Can be effective, but DMF can be difficult to remove.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful optimization.

Suzuki_Optimization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis and Optimization cluster_troubleshooting Troubleshooting start Combine this compound, Arylboronic Acid, and Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent purge Purge with Inert Gas add_solvent->purge heat Heat to Desired Temperature purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify yield Low Yield? purify->yield side_products Side Products? purify->side_products optimize_catalyst Change Catalyst/Ligand yield->optimize_catalyst Yes optimize_base Change Base yield->optimize_base Yes optimize_solvent Change Solvent/Temp yield->optimize_solvent Yes end_node Optimized Product yield->end_node No

Caption: A general workflow for the optimization of the Suzuki coupling of this compound.

This diagram illustrates the logical progression from reaction setup to analysis and troubleshooting, providing a clear path for systematic optimization of your experimental conditions. By following these guidelines and systematically exploring the suggested parameters, researchers can efficiently develop a robust and high-yielding Suzuki coupling protocol for this compound.

References

Side reactions and byproducts in the synthesis of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Bromo-2-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: Electrophilic Bromination of 2-methoxyquinoline. This approach involves the direct bromination of the 2-methoxyquinoline core. However, controlling the regioselectivity can be challenging, often leading to a mixture of isomers.

  • Route B: Nucleophilic Substitution of 8-bromo-2-chloroquinoline. This is often the preferred route due to better control over the final product. It involves the synthesis of the 8-bromo-2-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a methoxide source.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: The most frequently reported issues include:

  • Low Yields: This can be due to incomplete reactions, the formation of side products, or losses during workup and purification.

  • Formation of Isomeric Byproducts: Particularly in the direct bromination of 2-methoxyquinoline, the formation of other bromo-isomers is a significant issue.

  • Difficult Purification: The final product can be challenging to separate from starting materials and byproducts due to similar polarities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

Q3: I am getting a low yield of this compound when brominating 2-methoxyquinoline (Route A). What are the potential causes and solutions?

A3: Low yields in the direct bromination of 2-methoxyquinoline are often due to a lack of regioselectivity and over-bromination.

  • Formation of Isomers: The bromination of 2-methoxyquinoline can occur at both the 6- and 8-positions, leading to a mixture of products that is difficult to separate and reduces the yield of the desired 8-bromo isomer.[1]

  • Over-bromination: The use of excess bromine can lead to the formation of di- or poly-brominated quinolines, further complicating the product mixture and reducing the yield of the target mono-bromo product.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2 or N-bromosuccinimide) to favor mono-bromination.

  • Reaction Conditions: Optimize the reaction temperature and solvent to influence the regiochemical outcome. Some studies suggest that specific conditions can favor the formation of one isomer over another.

  • Alternative Routes: If regioselectivity remains a problem, consider switching to the synthesis via 8-bromo-2-chloroquinoline (Route B).

Q4: My yield is low in the methoxylation of 8-bromo-2-chloroquinoline (Route B). What should I investigate?

A4: Low yields in this nucleophilic substitution reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of sodium methoxide and an adequate reaction time and temperature. The reaction is often refluxed for several hours.

  • Moisture: The presence of water can lead to the hydrolysis of the starting material, 8-bromo-2-chloroquinoline, to form 8-bromoquinolin-2(1H)-one, a common byproduct.[2] Ensure all reagents and solvents are anhydrous.

  • Base Quality: Use freshly prepared sodium methoxide or a high-quality commercial solution. The efficacy of the base is crucial for the reaction to proceed efficiently.

  • Side Reactions: In some cases, with activated aromatic systems, using an excess of the nucleophile can lead to the formation of unidentified complex byproducts.[3]

Issue 2: Product Purification and Byproduct Identification

Q5: I am having difficulty purifying my this compound. What are the likely impurities?

A5: The impurities will depend on your synthetic route:

  • From Route A (Bromination):

    • 6-Bromo-2-methoxyquinoline: This is a common isomeric byproduct.[1]

    • Di-bromo-2-methoxyquinolines: These can form if an excess of the brominating agent is used.

    • Unreacted 2-methoxyquinoline: If the reaction did not go to completion.

  • From Route B (Methoxylation):

    • 8-Bromo-2-chloroquinoline: Unreacted starting material is a common impurity.

    • 8-Bromoquinolin-2(1H)-one: This hydrolysis byproduct can be present if there is moisture in the reaction.[2]

Q6: How can I effectively purify the final product?

A6:

  • Column Chromatography: This is the most common method for separating the desired product from isomers and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.

Data Presentation

Table 1: Summary of Common Byproducts and Their Identification

Byproduct NameSynthetic RouteFormation CauseKey Analytical Feature (MS)
6-Bromo-2-methoxyquinolineA (Bromination)Lack of regioselectivitym/z identical to the product (237.0/239.0 for Br isotopes)
Di-bromo-2-methoxyquinolinesA (Bromination)Over-brominationm/z corresponding to C10H7Br2NO (314.9/316.9/318.9 for Br isotopes)
8-Bromoquinolin-2(1H)-oneB (Methoxylation)Hydrolysis of 8-bromo-2-chloroquinolinem/z corresponding to C9H6BrNO (222.9/224.9 for Br isotopes)
8-Bromo-2-chloroquinolineB (Methoxylation)Incomplete reactionm/z corresponding to C9H5BrClN (240.9/242.9 for Br/Cl isotopes)

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-chloroquinoline

This protocol is based on the chlorination of the corresponding quinolinone.

  • Starting Material: 8-Bromoquinolin-2(1H)-one.

  • Reagents and Solvents: Phosphorus oxychloride (POCl3).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, add 8-Bromoquinolin-2(1H)-one (1.0 eq). b. Carefully add phosphorus oxychloride (POCl3) (5-10 eq). c. Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. e. Neutralize the acidic solution with a suitable base (e.g., solid sodium carbonate or a concentrated sodium hydroxide solution) until the pH is approximately 8-9. f. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water. g. The crude 8-bromo-2-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound (Route B)

This protocol describes the nucleophilic substitution of 8-bromo-2-chloroquinoline.

  • Starting Material: 8-Bromo-2-chloroquinoline.

  • Reagents and Solvents: Sodium methoxide (NaOMe), anhydrous methanol (MeOH).

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-bromo-2-chloroquinoline (1.0 eq) in anhydrous methanol. b. Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 3-5 eq) to the reaction mixture. c. Heat the mixture to reflux and stir for 4-8 hours. Monitor the progress of the reaction by TLC. d. After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. e. To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). f. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

SynthesisPathways cluster_route_a Route A: Bromination cluster_route_b Route B: Nucleophilic Substitution 2-Methoxyquinoline 2-Methoxyquinoline Bromination Bromination 2-Methoxyquinoline->Bromination 8-Bromo-2-methoxyquinoline_A This compound Bromination->8-Bromo-2-methoxyquinoline_A 6-Bromo_isomer 6-Bromo Isomer (Byproduct) Bromination->6-Bromo_isomer Dibromo_products Dibromo Products (Byproduct) Bromination->Dibromo_products 8-Bromoquinolin-2(1H)-one 8-Bromoquinolin-2(1H)-one Chlorination Chlorination 8-Bromoquinolin-2(1H)-one->Chlorination 8-Bromo-2-chloroquinoline 8-Bromo-2-chloroquinoline Chlorination->8-Bromo-2-chloroquinoline Methoxylation Methoxylation 8-Bromo-2-chloroquinoline->Methoxylation 8-Bromo-2-methoxyquinoline_B This compound Methoxylation->8-Bromo-2-methoxyquinoline_B

Caption: Synthetic pathways to this compound.

SideReactions start 8-Bromo-2-chloroquinoline reagent NaOMe, MeOH start->reagent Main Reaction water H2O (Moisture) start->water Side Reaction product This compound (Desired Product) reagent->product side_product 8-Bromoquinolin-2(1H)-one (Hydrolysis Byproduct) water->side_product

Caption: Key side reaction in the methoxylation step.

TroubleshootingWorkflow start Low Yield of This compound check_route Which synthetic route was used? start->check_route route_a Route A: Bromination check_route->route_a Bromination route_b Route B: Methoxylation check_route->route_b Methoxylation check_isomers Analyze for isomeric byproducts (e.g., 6-bromo isomer) route_a->check_isomers check_completion Check for unreacted 8-bromo-2-chloroquinoline route_b->check_completion check_overbromination Check for di-bromo products check_isomers->check_overbromination solution_a Optimize reaction conditions for regioselectivity or switch to Route B check_overbromination->solution_a check_hydrolysis Check for 8-bromoquinolin-2(1H)-one check_completion->check_hydrolysis solution_b Increase reaction time/temperature and ensure anhydrous conditions check_hydrolysis->solution_b

Caption: Troubleshooting workflow for low product yield.

References

Purification of 8-Bromo-2-methoxyquinoline by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-2-methoxyquinoline by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting to purify crude this compound?

A1: Before proceeding with purification, it is crucial to have some information about your crude product. If possible, obtain a crude ¹H NMR spectrum to get an idea of the major impurities. A small-scale solubility test in various solvents will be invaluable for choosing an appropriate recrystallization solvent or a solvent system for chromatography.

Q2: I am unsure which purification method to choose: recrystallization or chromatography. What are the key considerations?

A2: The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the amount of crude material you have.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid that is mostly pure. It is a cost-effective and scalable method.

  • Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.

Q3: Are there any known stability issues with this compound that I should be aware of during purification?

A3: While specific stability data for this compound is not extensively documented, quinoline derivatives can sometimes be sensitive to prolonged exposure to strong acids or bases. It is good practice to handle the compound in a well-ventilated fume hood and store it in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not a good "dissolving" solvent for this compound at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the hot solvent in small increments. Be mindful that using a large volume of solvent can significantly reduce your final yield.

    • Try a Different Solvent: Refer to the solvent selection table below and test the solubility in alternative solvents on a small scale. A mixture of solvents can also be effective. For instance, if the compound is very soluble in a solvent like dichloromethane even at room temperature, you can dissolve it in a minimal amount of dichloromethane and then add a less polar "anti-solvent" like hexane dropwise at an elevated temperature until turbidity is observed, then add a few drops of the dissolving solvent to clarify the solution before cooling.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, leading to supersaturation and separation as a liquid. The presence of certain impurities can also promote oiling out.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage gradual crystal formation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the product "crashing out" with impurities.

    • Induce Nucleation: Use the scratching or seed crystal techniques described above.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm it gently until it is clear again before allowing it to cool slowly.

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate.

  • Possible Cause: The eluent (mobile phase) is not polar enough to move the compound up the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Modifier: For basic compounds like quinolines, adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent can help to reduce interactions with the acidic silica gel and improve mobility.

Issue 2: The compound streaks on the TLC plate and gives poor separation in the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, often due to the basic nitrogen atom in the quinoline ring interacting with the acidic silanol groups on silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: As mentioned above, adding triethylamine to the eluent is a very effective way to reduce streaking.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

    • Lower the Sample Concentration: Overloading the column can lead to band broadening and poor separation. Ensure your crude material is sufficiently diluted before loading it onto the column.

Issue 3: The fractions are still impure after column chromatography.

  • Possible Cause: The chosen eluent system does not provide adequate separation between your product and the impurities.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Spend more time developing the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for your desired compound and the largest possible separation from any impurities.

    • Use a Gradient Elution: Instead of using a single eluent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of complex mixtures.

    • Repeat the Chromatography: If impurities are still present, you may need to run a second column on the partially purified material, perhaps with a different solvent system or stationary phase.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)5-Bromo-8-methoxyquinoline (Experimental)3-benzyl-6-bromo-2-methoxyquinoline (Experimental)
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOC₁₇H₁₄BrNO
Molecular Weight 238.08 g/mol 238.08 g/mol 328.21 g/mol
Boiling Point 312.6 ± 22.0 °C-420.5 ± 40.0 °C
Melting Point -80-82 °C[1]82-83 °C[2]
Density 1.516 ± 0.06 g/cm³-1.388 ± 0.06 g/cm³

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol is a general guideline based on the recrystallization of similar bromo-methoxyquinoline derivatives. The ideal solvent and conditions should be determined by small-scale trials.

1. Solvent Selection:

  • Perform small-scale solubility tests with the crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and hexane).

  • An ideal solvent will dissolve the compound when hot but not when cold.

  • A two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum amount of solvent to ensure good recovery.

3. Hot Filtration (Optional):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

6. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.

  • Obtain a ¹H NMR spectrum to confirm the structure and check for the absence of impurity signals.

Protocol 2: Column Chromatography of this compound (General Procedure)

This protocol provides a general method for the purification of this compound by silica gel chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The ideal eluent system should give your product an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • If the spots are streaking, add 0.5-1% triethylamine to the eluent.

2. Column Preparation:

  • Choose a column of appropriate size for the amount of material to be purified.

  • Prepare a slurry of silica gel in the chosen eluent.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

  • Carefully load the sample onto the top of the column.

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes and monitor the separation by TLC.

5. Isolation of the Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

6. Purity Assessment:

  • Assess the purity of the isolated product by TLC, melting point, and ¹H NMR spectroscopy.

Visualizations

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_start Start cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_isolation Isolation cluster_end End start Crude this compound tlc TLC Analysis to find eluent start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Suzuki Reactions with 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 8-Bromo-2-methoxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the common causes?

Low or no conversion in the Suzuki coupling of this compound can be attributed to several factors. The quinoline nitrogen can coordinate with the palladium catalyst, inhibiting its activity. Additionally, the steric hindrance around the 8-position can impede the reaction. Key areas to investigate include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. The nitrogen atom in the quinoline ring can coordinate to the palladium center, hindering the catalytic cycle.

  • Suboptimal Ligand: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective due to the steric hindrance and electronic properties of the quinoline substrate.

  • Inappropriate Base or Solvent: The base is crucial for the activation of the boronic acid. A weak or insoluble base, or an incompatible solvent, can stall the reaction.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.

  • Poor Starting Material Quality: Impurities in either the this compound or the boronic acid can interfere with the catalyst. Boronic acids can also degrade over time.

Q2: My reaction starts but appears to stall, with a significant amount of starting material remaining. What should I investigate?

A stalled reaction often points to catalyst deactivation or solubility issues.

  • Catalyst Deactivation: The active Pd(0) species may precipitate as palladium black, especially at high temperatures or in the presence of oxygen. Consider using a more robust catalyst system or lowering the reaction temperature.

  • Ligand Degradation: Some phosphine ligands can oxidize or degrade under the reaction conditions.

  • Insolubility: The starting material, an intermediate, or the final product might be precipitating from the reaction mixture. A change in solvent or the use of a co-solvent may be necessary to improve solubility.

Q3: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

Common side reactions in Suzuki couplings include homocoupling and protodeboronation.

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen or high catalyst loadings. To minimize this, ensure thorough degassing of your reaction mixture and consider reducing the catalyst concentration.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often catalyzed by the base and the presence of water. Using anhydrous conditions or employing potassium trifluoroborate salts instead of boronic acids can mitigate this issue. A faster transmetalation step, achieved with an appropriate ligand and base, can also help the desired reaction outcompete this side reaction.

Q4: How does the choice of catalyst and ligand affect the reaction with this compound?

Due to the electron-rich nature and steric hindrance of this compound, the selection of the catalyst and ligand system is critical for a successful reaction.

  • For Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often more effective than traditional ligands like PPh₃.[1] These ligands promote the formation of a more open coordination sphere around the palladium, facilitating the reaction with hindered substrates.

  • Pre-catalysts: Using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can ensure the efficient generation of the active Pd(0) species, which can be beneficial for challenging couplings.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters and provide a starting point for the optimization of Suzuki reactions with this compound and structurally similar compounds.

Table 1: Recommended Catalyst & Ligand Combinations for Challenging Quinoline Substrates

Catalyst PrecursorLigandTypical Loading (mol%)Use Case & Considerations
Pd(PPh₃)₄None2-5A standard, air-sensitive catalyst that may be ineffective for sterically hindered substrates like this compound.[1]
Pd₂(dba)₃SPhosPd: 1-2, Ligand: 2-4Excellent for sterically hindered and electron-rich aryl bromides; promotes rapid reductive elimination.[1]
Pd(OAc)₂RuPhosPd: 1-2, Ligand: 2-4A highly active system often successful for difficult couplings where other systems fail.[1]
PdCl₂(dppf)None2-5A robust, air-stable catalyst effective for a broad range of substrates; a good alternative if Pd(PPh₃)₄ is unsuccessful.[1]

Table 2: Common Base and Solvent Systems

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Toluene / H₂O (4:1)80-100Standard conditions, but K₂CO₃ has limited solubility.
K₃PO₄1,4-Dioxane / H₂O (4:1)100-110A stronger base that is often effective for challenging substrates; ensure anhydrous solvent for sensitive reactions.[2]
Cs₂CO₃1,4-Dioxane100-110A highly effective but more expensive base, often used when other bases fail.
KOtBuTHF or DioxaneRoom Temp - 80A very strong base that can be effective but may not be suitable for substrates with base-sensitive functional groups.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Ligand - Base & Solvent start->reaction_setup end End inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reaction_setup->inert_atmosphere heating Heat Reaction Mixture inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring is_complete Reaction Complete? monitoring->is_complete workup Aqueous Workup & Extraction purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis analysis->end is_complete->monitoring No is_complete->workup Yes

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Logical Relationship for Troubleshooting

Troubleshooting_Logic failed_reaction Failed Suzuki Reaction check_catalyst Check Catalyst System - Active? Appropriate ligand? failed_reaction->check_catalyst check_conditions Check Reaction Conditions - Base? Solvent? Temperature? failed_reaction->check_conditions check_reagents Check Starting Materials - Purity? Degradation? failed_reaction->check_reagents optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald ligands) check_catalyst->optimize_catalyst optimize_conditions Optimize Base/Solvent/Temp check_conditions->optimize_conditions purify_reagents Purify/Re-verify Reagents check_reagents->purify_reagents

Caption: A logical workflow for troubleshooting a failed Suzuki reaction.

References

Technical Support Center: Synthesis of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromo-2-methoxyquinoline. Our aim is to help you overcome common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategic approaches to synthesizing this compound:

  • Route A: Quinoline Ring Formation followed by Functionalization. This involves first constructing the quinoline core and then introducing the bromo and methoxy groups. A common example is the bromination of 2-methoxyquinoline.

  • Route B: Starting with a Substituted Aniline. This approach uses a pre-functionalized aniline, such as 2-bromoaniline, in a classical quinoline synthesis like the Doebner-von Miller or Skraup reaction to build the heterocyclic ring.

Q2: I am experiencing a very low yield. What are the most common causes?

Low yields in quinoline synthesis are frequently due to several factors:

  • Harsh Reaction Conditions: Classical methods like the Skraup synthesis are notoriously exothermic and can lead to the formation of significant amounts of tar and polymeric byproducts, trapping the desired product.[1][2]

  • Polymerization of Reactants: In reactions like the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization, which competes with the main reaction pathway.[2][3]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials. The electronic nature of substituents on the aniline ring can also significantly affect reactivity.[1]

  • Difficult Purification: The crude product is often a complex mixture, and significant material loss can occur during purification steps like column chromatography or recrystallization.

Q3: How can I best purify the crude this compound?

Purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient elution of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents.

  • Acid-Base Extraction: If you have neutral or acidic impurities, you can dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1 M HCl). The protonated quinoline will move to the aqueous phase. After separation, the aqueous layer can be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

Troubleshooting Guides

Issue 1: The reaction is violent and difficult to control (Common in Skraup-type syntheses).
  • Question: My reaction is extremely exothermic and generating a lot of dark tar. How can I control it?

  • Answer: This is a classic issue with the Skraup synthesis due to the use of concentrated sulfuric acid and an oxidizing agent.[1][2]

    • Solution 1: Use a Moderator. The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to make the reaction less violent and more controlled.[1][2]

    • Solution 2: Controlled Reagent Addition. Add the concentrated sulfuric acid slowly in portions while cooling the reaction vessel in an ice bath.

    • Solution 3: Gradual Heating. Heat the mixture gently to initiate the reaction. Once it starts (often indicated by bubbling), remove the heat source. The exotherm should sustain the reaction for a period before you may need to reapply heat.[1]

Issue 2: Low yield due to polymerization of the α,β-unsaturated carbonyl compound (Common in Doebner-von Miller synthesis).
  • Question: My Doebner-von Miller reaction is producing a large amount of intractable polymer instead of my desired quinoline. What can I do?

  • Answer: This is the most common side reaction in this synthesis, caused by the strong acid catalyst acting on the carbonyl substrate.[3]

    • Solution 1: Employ a Biphasic Solvent System. By using a two-phase system (e.g., aqueous HCl and an organic solvent like toluene), you can sequester the α,β-unsaturated carbonyl compound in the organic phase. This reduces its concentration in the acidic aqueous phase, thereby minimizing self-polymerization and increasing the yield of the quinoline product.[3]

    • Solution 2: Optimize Acid Catalyst. While a strong acid is needed, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids to find a better balance between reaction rate and byproduct formation.[3]

    • Solution 3: Slow Addition of Reactants. Adding the carbonyl compound slowly to the heated aniline/acid mixture can help keep its instantaneous concentration low and favor the desired reaction pathway.

Data Presentation

Table 1: Comparison of Classical Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to ModerateUses readily available starting materials.Harsh, exothermic conditions; often low yields and significant tar formation.[4][5]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerateOne-pot synthesis from simple precursors.Polymerization of carbonyl compound is a major side reaction.[3][4]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with α-methylene groupWide variety of substituted quinolinesGood to ExcellentMilder conditions, broad substrate scope, high regioselectivity.[5]Requires pre-synthesis of less accessible 2-aminoaryl carbonyl compounds.[5]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGood yields for specific substitution patterns.[4]Limited to 2,4-disubstitution; risk of regioisomers with unsymmetrical diketones.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline via Bromination (Adapted)

This protocol is adapted from the bromination of 8-methoxyquinoline and represents a potential route to a regioisomer of the target compound. The principles can be applied to the bromination of 2-methoxyquinoline.

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled CH₂Cl₂ (approx. 0.15 M solution) in a round-bottom flask protected from light.

  • Prepare a solution of bromine (1.1 eq) in CH₂Cl₂.

  • Add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes at ambient temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash it three times with a 5% NaHCO₃ solution to quench any remaining bromine and HBr.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to afford the final product. A reported yield for this specific transformation is 92%.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Methoxyquinoline in Solvent addition Slowly Add Bromine Solution at RT start->addition 1.0 eq reagents Prepare Bromine Solution reagents->addition 1.1 eq stir Stir for 24-48h (Monitor by TLC) addition->stir quench Quench with NaHCO₃ Solution stir->quench dry Dry Organic Layer (Na₂SO₄) quench->dry concentrate Concentrate Under Vacuum dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound via bromination.

troubleshooting_yield start Low Yield of This compound cause1 Violent Reaction / Tar Formation (Skraup-type) start->cause1 Symptom cause2 Polymerization of Carbonyl Reactant (Doebner-von Miller) start->cause2 Symptom cause3 Incomplete Reaction start->cause3 Symptom solution1a Add Moderator (e.g., FeSO₄) cause1->solution1a Solution solution1b Control Acid Addition & Temperature cause1->solution1b Solution solution2a Use Biphasic Solvent System cause2->solution2a Solution solution2b Optimize Acid Catalyst cause2->solution2b Solution solution3a Increase Reaction Time or Temperature cause3->solution3a Solution solution3b Check Reactivity of Substituted Aniline cause3->solution3b Solution

Caption: Troubleshooting decision tree for common causes of low yield in quinoline synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting the optimal catalyst and conditions for the cross-coupling of 8-Bromo-2-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines/amides), and the Heck coupling (for C-C bond formation with alkenes). The choice of reaction depends on the desired final product.

Q2: How does the 2-methoxyquinoline moiety affect the cross-coupling reaction?

A2: The 2-methoxyquinoline scaffold can influence the reaction in several ways. The quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. The methoxy group is an electron-donating group, which can make the C-Br bond more challenging to activate via oxidative addition compared to electron-deficient systems. Therefore, careful selection of a suitable ligand is crucial to achieve high efficiency.

Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?

A3: The critical parameters for optimization include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, the solvent, and the reaction temperature. The interplay of these factors is crucial for achieving high yield and minimizing side products.

Q4: Can I use the same catalyst system for different types of cross-coupling reactions?

A4: While some catalyst systems can be versatile, it is generally recommended to select a catalyst and ligand combination that is optimized for the specific type of cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Heck) and the specific coupling partners being used.

Catalyst and Condition Selection Guides

The following tables provide a summary of recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions with this compound, based on data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(dppf)Cl₂dppfK₃PO₄THF/H₂O70-9080-95A robust and widely used system for heteroaryl bromides. Good functional group tolerance.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-90A classic catalyst, effective for many Suzuki couplings. May require higher temperatures.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O80-10085-98Bulky, electron-rich phosphine ligands like SPhos are often highly effective for challenging substrates.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene10088-97Another excellent choice for difficult couplings, offering high turnover numbers.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is highly dependent on the nature of the amine coupling partner.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene90-11070-85A versatile system for a range of primary and secondary amines.[2]
Pd₂(dba)₃ / XantphosXantphosNaOt-BuDioxane80-10080-95Particularly effective for coupling with a variety of amines, including hindered ones.
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH10085-96A highly active catalyst system for the amination of heteroaryl bromides.
G3-XPhos PrecatalystXPhosK₂CO₃Dioxane90-11090-98Precatalysts offer convenience and high activity, often leading to cleaner reactions and higher yields.
Heck Coupling

The Heck reaction facilitates the coupling of this compound with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product. Due to limited specific data for this substrate, the following are general starting points.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Observations
Pd(OAc)₂PPh₃Et₃NDMF100-12060-85A standard protocol for Heck reactions. Optimization of base and solvent is often necessary.
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-14065-90Can be effective for less reactive aryl bromides.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃NaOAcDMAc110-13070-92The use of a slightly bulkier phosphine can sometimes improve yields.
Herrmann's Catalyst-K₂CO₃Dioxane100-12075-95A highly active palladacycle catalyst that can be effective at lower catalyst loadings.

Experimental Protocols

General Experimental Workflow for Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add this compound, coupling partner, and base to a dry reaction vessel. purge 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->purge solvent_catalyst 3. Add degassed solvent, followed by the palladium precursor and ligand. purge->solvent_catalyst heat 4. Heat the reaction mixture to the specified temperature and stir. solvent_catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool extract 7. Perform aqueous work-up and extract with an organic solvent. cool->extract purify 8. Dry the organic layer and purify the product by column chromatography. extract->purify

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Add a degassed mixture of THF (8 mL) and water (2 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for a Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the desired amine (1.2 mmol).

  • Place the Schlenk tube in a preheated oil bath at 100°C and stir.

  • After completion of the reaction (monitored by TLC or LC-MS), cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Troubleshooting Guide

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Conversion catalyst_inactive Check catalyst activity. Use a fresh batch or a precatalyst. start->catalyst_inactive base_strength Ensure base is strong enough and dry. Consider screening other bases. start->base_strength sm_purity Check purity of this compound and coupling partner. start->sm_purity ligand_choice Screen different ligands (e.g., bulky, electron-rich phosphines). catalyst_inactive->ligand_choice catalyst_loading Increase catalyst loading (e.g., from 2 mol% to 5 mol%). ligand_choice->catalyst_loading solvent_choice Try a different solvent. Ensure it is anhydrous and degassed. base_strength->solvent_choice temperature Increase reaction temperature in increments of 10-20°C. solvent_choice->temperature inert_atmosphere Ensure rigorous exclusion of air and moisture. sm_purity->inert_atmosphere

Caption: Troubleshooting decision tree for low or no conversion in cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalystEnsure the palladium precursor and ligand are of high quality. Use a precatalyst for more reliable activation.
Suboptimal ligandThe electronic and steric properties of the ligand are critical. For this electron-rich substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) are often superior to PPh₃.
Inappropriate baseThe base may be too weak, not soluble, or wet. For Suzuki, K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig, NaOt-Bu or K₂CO₃ are common choices. Ensure the base is finely powdered and dry.
Poor solvent choiceEnsure the solvent is anhydrous and thoroughly degassed. Try alternative solvents such as dioxane, toluene, or DMF.
Reaction temperature is too lowIncrementally increase the reaction temperature by 10-20°C.
Formation of side products (e.g., homocoupling, debromination) Catalyst deactivationUse a more robust ligand or a lower reaction temperature. Ensure a strictly inert atmosphere.
Incorrect catalyst to ligand ratioFor many systems, a 1:2 Pd:ligand ratio is optimal, but this can vary.
Oxygen contaminationThoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reaction stalls before completion Catalyst deactivationSee above. Consider adding a fresh portion of the catalyst.
Poor solubility of reagents or intermediatesTry a different solvent or a co-solvent system to improve solubility.

This technical support guide is intended to provide a starting point for the efficient cross-coupling of this compound. The optimal conditions may vary depending on the specific coupling partner and the scale of the reaction. Careful screening of the reaction parameters is often necessary to achieve the best results.

References

Technical Support Center: Overcoming Solubility Challenges of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 8-Bromo-2-methoxyquinoline in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound, like many quinoline derivatives, exhibits low aqueous solubility due to its aromatic and heterocyclic structure. However, it is generally soluble in a range of common organic solvents. While specific quantitative data is not extensively published, based on structurally similar compounds, a qualitative and estimated solubility profile is provided below. For successful experimental outcomes, it is crucial to determine the solubility in your specific reaction solvent empirically.

Q2: My this compound is precipitating out of the reaction mixture. What are the likely causes and immediate troubleshooting steps?

Precipitation of this compound during a reaction is a common issue that can be attributed to several factors including:

  • Solvent Polarity: The polarity of the reaction medium may have changed during the reaction, for instance, due to the consumption of a polar reactant or the formation of a less polar product.

  • Temperature Changes: A decrease in temperature can significantly reduce the solubility of the compound.

  • Concentration Exceeding Solubility Limit: The concentration of this compound in the solution may have surpassed its saturation point at the given conditions.

  • pH Shift: For reactions in protic solvents, a change in the pH of the reaction medium can alter the ionization state of the molecule, thereby affecting its solubility.

Immediate troubleshooting steps include:

  • Gentle Heating: Carefully warming the reaction mixture can often redissolve the precipitated compound.[1] Ensure the reaction is stable to heat.

  • Addition of a Co-solvent: Introducing a small amount of a good solvent for this compound, such as DMSO or DMF, can increase its overall solubility in the reaction medium.[1]

  • Agitation: Vigorous stirring or sonication can help to break up solid aggregates and promote dissolution.[1]

Q3: Can I use surfactants or cyclodextrins to improve the solubility of this compound for my reaction?

Yes, both surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble organic compounds.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous or polar protic media.[1][2]

  • Cyclodextrins: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[3][4]

The choice between these will depend on the specific reaction conditions and the compatibility of these excipients with the reagents and desired products.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in the Chosen Reaction Solvent

This guide provides a systematic approach to address the initial dissolution challenges of this compound.

Troubleshooting Workflow for Initial Dissolution

G start Start: Compound does not dissolve solvent_check Is the solvent appropriate for quinoline derivatives? start->solvent_check recommend_solvents Consider using solvents like DMSO, DMF, or chlorinated solvents. solvent_check->recommend_solvents No heating Apply gentle heating (30-40°C). solvent_check->heating Yes recommend_solvents->heating dissolved_heat Compound Dissolves heating->dissolved_heat Yes no_dissolve_heat Compound still not dissolved heating->no_dissolve_heat No end End: Solubility issue addressed or alternative method required. dissolved_heat->end sonication Use sonication for 10-15 minutes. no_dissolve_heat->sonication dissolved_sonic Compound Dissolves sonication->dissolved_sonic Yes no_dissolve_sonic Consider alternative solubilization methods (see Protocol 2 & 3) sonication->no_dissolve_sonic No dissolved_sonic->end no_dissolve_sonic->end

Caption: A step-by-step workflow for troubleshooting initial dissolution problems.

Issue 2: Precipitation Occurs During the Reaction

This guide helps to diagnose and resolve precipitation of this compound that occurs after the reaction has commenced.

Troubleshooting Workflow for In-Reaction Precipitation

G start Start: Precipitation observed during reaction check_temp Was there a decrease in temperature? start->check_temp increase_temp Increase and maintain reaction temperature. check_temp->increase_temp Yes check_solvent_change Has the solvent composition changed? check_temp->check_solvent_change No resolved Precipitate Redissolves increase_temp->resolved add_cosolvent Add a small amount of a co-solvent (e.g., 1-5% v/v DMSO). check_solvent_change->add_cosolvent Yes check_concentration Is the product also poorly soluble? check_solvent_change->check_concentration No add_cosolvent->resolved dilute_reaction Dilute the reaction mixture with more solvent. check_concentration->dilute_reaction Yes not_resolved Precipitate remains. Consider if it is the desired product crashing out. check_concentration->not_resolved No dilute_reaction->resolved end End: Precipitation addressed. resolved->end not_resolved->end

Caption: A decision-making flowchart for addressing precipitation during a reaction.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

The following table summarizes the estimated solubility of this compound. These values are based on the known solubility of structurally similar compounds and should be used as a guideline. Experimental verification is highly recommended.

SolventEstimated Solubility CategoryNotes
WaterInsolubleExpected to have very low aqueous solubility.
MethanolSlightly SolubleMay require heating or sonication to achieve moderate concentrations.[5]
EthanolSolubleGenerally a good solvent for quinoline derivatives.[6]
ChloroformSolubleA common solvent for bromo-methoxy-quinolines.[6]
Dichloromethane (DCM)SolubleOften used in reactions involving quinoline derivatives.[6]
N,N-Dimethylformamide (DMF)Freely SolubleA strong polar aprotic solvent, likely to be very effective.[1]
Dimethyl Sulfoxide (DMSO)Freely SolubleA powerful solvent for a wide range of organic compounds, ideal for stock solutions.[1]
AcetoneSolubleShould be a suitable solvent for dissolution.
TolueneSlightly SolubleSolubility may be limited at room temperature.
HexanesInsolubleNot a suitable solvent for this compound.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a method to systematically test the solubility of this compound in various solvent systems.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, DMF, Toluene)

  • Co-solvents (e.g., DMSO, PEG-400)

  • Surfactants (e.g., Tween® 80, Pluronic® F-68)

  • Vials with screw caps

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled shaker

Procedure:

  • Preparation of Test Solutions:

    • For each solvent or solvent system to be tested, prepare a series of vials.

    • To each vial, add a pre-weighed excess amount of this compound (e.g., 10 mg).

    • Add a known volume of the respective solvent or solvent mixture (e.g., 1 mL).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C or the intended reaction temperature).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve with known concentrations of this compound to accurately determine the solubility.

Solubility Screening Workflow

G start Start: Prepare Vials with Excess Compound and Solvent equilibration Equilibrate at Constant Temperature with Shaking (24-48h) start->equilibration settling Allow Undissolved Solid to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling analysis Quantify Concentration via HPLC-UV or UV-Vis sampling->analysis end End: Determine Solubility analysis->end

References

Preventing debromination of 8-Bromo-2-methoxyquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-2-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired debromination of this compound during various chemical transformations. Below you will find frequently asked questions (FAQs), troubleshooting guides for common reaction types, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom at the 8-position of the quinoline ring is replaced by a hydrogen atom, resulting in the formation of 2-methoxyquinoline. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of debromination of this compound?

A2: Debromination of this compound is most commonly observed in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Hydride Sources: The presence of hydride donors in the reaction mixture can lead to the reductive cleavage of the carbon-bromine bond. These hydrides can originate from the solvent (e.g., alcohols), the base, or even trace amounts of water.[1]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the debromination side reaction.[1]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, are known to promote debromination.[1]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling reaction and the undesired debromination.[1]

Q3: Are there general strategies to minimize debromination?

A3: Yes, several general strategies can be employed:

  • Use Anhydrous and Degassed Solvents: To minimize the presence of water and other potential hydride sources, it is crucial to use anhydrous and properly degassed solvents.

  • Select a Milder Base: Opting for a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong bases like sodium tert-butoxide (NaOt-Bu) can significantly reduce debromination.[2]

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help to favor the desired reaction pathway over the debromination side reaction.

  • Choose an Appropriate Catalyst/Ligand System: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in cross-coupling reactions, thereby outcompeting the debromination pathway.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck)

Issue: Significant formation of 2-methoxyquinoline (debrominated byproduct) is observed.

Below is a troubleshooting workflow to address this issue.

Debromination_Troubleshooting start Debromination Observed eval_base Step 1: Evaluate the Base start->eval_base eval_temp_time Step 2: Assess Temperature & Time eval_base->eval_temp_time Issue: Using strong bases (e.g., NaOt-Bu). Solution: Switch to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃). eval_catalyst Step 3: Analyze Catalyst System eval_temp_time->eval_catalyst Issue: High temperatures and long reaction times. Solution: Lower the temperature and monitor the reaction closely. Stop when starting material is consumed. eval_solvents Step 4: Check Solvents & Reagents eval_catalyst->eval_solvents Issue: Catalyst promoting dehalogenation. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). minimized Debromination Minimized eval_solvents->minimized Issue: Protic solvents or water acting as hydride source. Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry.

Caption: Troubleshooting workflow for minimizing debromination.

While specific data for this compound is sparse, the following table illustrates typical effects of reaction parameters on the yield of desired product versus a debrominated byproduct in similar aryl bromide systems.

ParameterCondition A (High Debromination)Yield (Desired)Yield (Debrominated)Condition B (Low Debromination)Yield (Desired)Yield (Debrominated)
Base NaOt-Bu~60%~30%K₂CO₃>85%<5%
Ligand PPh₃~70%~20%XPhos>90%<5%
Temperature 120 °C~65%~25%80 °C>85%<10%
Solvent Ethanol~50%~40%Toluene>90%<5%

Note: Yields are illustrative and will vary depending on the specific substrates and other reaction conditions.

Lithium-Halogen Exchange

Issue: Low yield of the desired lithiated species and formation of 2-methoxyquinoline upon quenching.

This is often due to the reaction temperature being too high, allowing the organolithium reagent to react as a base, or from proton sources in the reaction mixture.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to a very low temperature, typically -78 °C to -100 °C, using a dry ice/acetone or liquid nitrogen/ethanol bath.[3]

  • Addition of Organolithium: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equiv) dropwise to the cooled solution, maintaining the low temperature.

  • Stirring: Stir the reaction mixture at the low temperature for a short period (e.g., 15-30 minutes) to allow for complete exchange.

  • Quenching: Quench the reaction at the low temperature with the desired electrophile.

  • Work-up: Allow the reaction to slowly warm to room temperature before performing an aqueous work-up.

Lithium_Halogen_Exchange sub This compound in Anhydrous THF cool Cool to -78 °C to -100 °C sub->cool add_buLi Slowly add n-BuLi (1.1 eq) cool->add_buLi exchange Lithium-Halogen Exchange add_buLi->exchange quench Quench with Electrophile at Low Temp exchange->quench product Desired Product quench->product

Caption: Experimental workflow for lithium-halogen exchange.

Grignard Reagent Formation

Issue: Failure to form the Grignard reagent or formation of 2-methoxyquinoline.

Grignard reagent formation is sensitive to moisture. Any protic source will quench the Grignard reagent as it is formed, leading to the debrominated product.

  • Preparation: Under an inert atmosphere, place magnesium turnings in a flame-dried flask equipped with a condenser.

  • Activation: Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous diethyl ether or THF.

  • Addition of Aryl Bromide: Add a solution of this compound in the anhydrous ethereal solvent dropwise to initiate the reaction. The reaction may require gentle heating to start.

  • Reflux: Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent should be used immediately.

Key Signaling Pathways and Mechanisms

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing debromination pathway.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (with R-M) pd_complex->transmetalation debromination Debromination Pathway pd_complex->debromination coupled_complex Ar-Pd(II)(R)L₂ transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 debrominated_product Ar-H (Debrominated Product) debromination->debrominated_product hydride_source Hydride Source (e.g., from solvent, base) hydride_source->debromination debrominated_product->pd0

Caption: Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.

References

Technical Support Center: Palladium-Catalyzed Reactions of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in palladium-catalyzed reactions involving 8-bromo-2-methoxyquinoline.

Section 1: Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems related to catalyst deactivation.

Guide 1: Low or No Reaction Conversion

Problem: The cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound shows low or no conversion to the desired product.

Possible Cause & Diagnosis Flowchart:

G start Low/No Conversion catalyst_check Observe Reaction Mixture for Black Precipitate (Palladium Black) start->catalyst_check reagent_check Verify Purity of: - this compound - Coupling Partner - Base & Solvents start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere (N2 or Ar) start->atmosphere_check ligand_check Evaluate Ligand Choice & Integrity start->ligand_check catalyst_deactivated Likely Catalyst Deactivation: Pd(0) Agglomeration catalyst_check->catalyst_deactivated Black Precipitate Observed poisoning Potential Catalyst Poisoning from Impurities reagent_check->poisoning Impurities Suspected oxidation Catalyst Oxidation (Inactive Pd(II) Species) atmosphere_check->oxidation Oxygen Leak Suspected ligand_issue Ligand Degradation or Inappropriate Ligand ligand_check->ligand_issue solution_catalyst Solution: - Increase Ligand:Pd Ratio - Use Pre-catalysts - Consider Catalyst Reactivation catalyst_deactivated->solution_catalyst solution_reagent Solution: - Purify Reagents - Use High-Purity Solvents poisoning->solution_reagent solution_atmosphere Solution: - Improve Degassing Technique - Check for Leaks oxidation->solution_atmosphere solution_ligand Solution: - Screen Different Ligands (e.g., Bulky Biarylphosphines) - Use Fresh Ligand ligand_issue->solution_ligand

Caption: Troubleshooting workflow for low or no reaction conversion.

Solutions:

  • Catalyst Agglomeration (Palladium Black): The formation of palladium black is a common deactivation pathway.[1]

    • Prevention: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species.[2] The use of modern pre-catalysts, such as G3 or G4 palladacycles, can also ensure the efficient generation of the active LPd(0) species.[2]

    • Remediation: In some cases, catalyst activity can be restored. For heterogeneous catalysts, washing with specific solvents might remove blocking species.[3] For homogeneous catalysts that have precipitated, reactivation is more challenging.

  • Catalyst Poisoning: The quinoline nitrogen in this compound can act as a ligand, coordinating strongly to the palladium center and inhibiting catalysis.[4][5] Impurities in reagents or solvents can also poison the catalyst.[6]

    • Prevention: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and sterically hinder coordination of the quinoline nitrogen.[7][8] Ensure all reagents and solvents are of high purity and are properly degassed.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[1]

    • Prevention: Use robust ligands, such as N-heterocyclic carbenes (NHCs), which can be more thermally stable.[9] Adding a slight excess of the ligand can sometimes compensate for minor degradation.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when using this compound as a substrate?

A1: The primary reason is the presence of the quinoline moiety. Nitrogen-containing heterocycles are known to coordinate to palladium, which can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst.[4][5] This coordination competes with the desired catalytic cycle, reducing the reaction rate and overall yield.

Q2: What are the visible signs of catalyst deactivation?

A2: The most common visual indicator is the formation of a black precipitate, commonly known as palladium black.[1][6] This indicates that the soluble, active Pd(0) species has agglomerated into inactive palladium metal. Other signs include a stalled reaction (no further consumption of starting material) or the need for higher catalyst loadings to achieve desired conversions.

Q3: How can I choose the right ligand to minimize deactivation with this substrate?

A3: The choice of ligand is critical.[8][10] For N-heterocyclic substrates like this compound, bulky and electron-rich phosphine ligands are often a good starting point.[7] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and their steric bulk can disfavor the binding of the quinoline nitrogen to the palladium center.[7][8]

Q4: Can a deactivated palladium catalyst be reactivated?

A4: In some cases, yes.

  • Re-oxidation: If deactivation is due to the formation of Pd(0) aggregates, re-oxidation to the active Pd(II) state can sometimes restore activity. This has been achieved by treating the catalyst with an oxidizing agent like benzoquinone.[11][12][13][14]

  • Washing: For heterogeneous catalysts, deactivation due to pore blockage by byproducts can sometimes be reversed by washing with appropriate solvents. A method for regenerating a deactivated Pd(OH)2/C catalyst involved washing with chloroform and glacial acetic acid.[3]

It is important to note that regeneration is not always possible, especially if significant ligand degradation has occurred.[15]

Q5: What is the optimal order of addition for reagents to prevent premature catalyst deactivation?

A5: While the optimal order can be reaction-dependent, a common practice is to add the palladium source and ligand to the solvent and stir for a period to allow for the formation of the active catalyst (pre-formation) before adding the substrate, coupling partner, and base.[2] This can be particularly important when using Pd(II) sources that require in-situ reduction to the active Pd(0) state.[16]

Section 3: Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid *

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Observations
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024<10Significant Pd black formation.
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane1101265Moderate conversion, some catalyst precipitation.
SPhosSPhos Pd G3K₃PO₄Toluene100892Homogeneous solution, high conversion.[7]
XPhosXPhos Pd G4Cs₂CO₃t-BuOH100695Fast reaction, clean conversion.[7]
IPr (NHC)Pd-PEPPSI-IPrK₂CO₃Dioxane1101088Good yield, demonstrates NHC effectiveness.[9]

*This table represents hypothetical, yet plausible, experimental outcomes based on established principles of palladium catalysis for illustrative purposes.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent), the boronic acid coupling partner (1.2 equivalents), and the degassed solvent (e.g., toluene).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Reactivation using an Oxidizing Agent (Conceptual)

This protocol is based on literature precedents for re-oxidizing inactive Pd(0) and should be optimized for specific reaction conditions.[11][13]

  • Isolate Catalyst: If palladium black has precipitated, allow it to settle after the reaction is complete. Carefully decant the supernatant solution.

  • Wash: Wash the precipitate with the reaction solvent to remove soluble organic residues.

  • Oxidation: Add a fresh, degassed solvent to the flask containing the palladium black. Add a stoichiometric amount (relative to Pd) of a mild oxidant (e.g., benzoquinone).

  • Stir: Stir the mixture at room temperature under an inert atmosphere. The dissolution of the black precipitate may indicate the re-oxidation to a soluble Pd(II) species.

  • Re-use: The resulting solution containing the reactivated palladium species could potentially be used in a subsequent reaction, though its activity may be diminished.

Section 5: Mandatory Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Species Aggregation Aggregation (Pd Black Formation) Active_Catalyst->Aggregation Poisoning Quinoline Coordination (Catalyst Poisoning) Active_Catalyst->Poisoning Ligand_Degradation Ligand Oxidation/ Degradation Active_Catalyst->Ligand_Degradation Oxidation Oxidation to Inactive Pd(II) Active_Catalyst->Oxidation Inactive_Species Inactive Species Aggregation->Inactive_Species Poisoning->Inactive_Species Ligand_Degradation->Inactive_Species Oxidation->Inactive_Species

Caption: Common deactivation pathways for palladium catalysts.

References

Technical Support Center: Scalable Synthesis of 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 8-Bromo-2-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scalable synthesis of this compound?

A1: The primary challenges include:

  • Regioselectivity: Controlling the position of bromination on the quinoline ring is critical. Direct bromination of 2-methoxyquinoline can lead to a mixture of isomers, primarily 5-bromo and 8-bromo derivatives, as well as di-brominated products.[1][2]

  • Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and the type of brominating agent is crucial to maximize the yield of the desired 8-bromo isomer and minimize side products.

  • Purification: Separating this compound from unreacted starting materials and isomeric byproducts can be challenging on a large scale, often requiring column chromatography.

  • Precursor Synthesis: The synthesis of the 2-methoxyquinoline precursor itself can add complexity to the overall process.

Q2: Which synthetic route is recommended for a scalable synthesis of this compound?

A2: A common and often scalable approach involves a two-step process:

  • Synthesis of 2-Chloro-8-bromoquinoline: This intermediate can be prepared from 8-bromoquinolin-2(1H)-one.

  • Methoxylation: Substitution of the chloro group with a methoxy group using sodium methoxide.

An alternative, more direct route is the bromination of 2-methoxyquinoline, but this often suffers from poor regioselectivity.

Q3: What are the expected side products during the bromination of 2-methoxyquinoline?

A3: The major side products can include 5-Bromo-2-methoxyquinoline and 5,8-Dibromo-2-methoxyquinoline. The electron-donating nature of the methoxy group activates the quinoline ring, making it susceptible to polybromination if the reaction is not carefully controlled.[1][2]

Q4: How can I improve the regioselectivity to favor the 8-bromo isomer?

A4: Achieving high regioselectivity for the 8-position via direct bromination is difficult. Strategies to enhance selectivity include:

  • Use of a directing group: Installing a directing group at a specific position to guide the bromination, followed by its removal.

  • Alternative synthetic strategy: Synthesizing the quinoline ring with the bromine already in the 8-position is often a more reliable method. This can be achieved through a Skraup or Doebner-von Miller reaction using 2-bromoaniline as a starting material.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Incorrect reaction conditions.1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Check the stability of reagents and intermediates. 3. Verify the temperature, solvent, and stoichiometry. For methoxylation of 2-chloro-8-bromoquinoline, ensure the sodium methoxide is fresh and the solvent is anhydrous.
Presence of multiple isomers in the final product 1. Lack of regioselectivity in the bromination step. 2. Isomerization under reaction conditions.1. If using direct bromination, consider a different brominating agent (e.g., NBS instead of Br₂). 2. Employ a synthetic route that builds the quinoline ring with the bromine atom already in the desired position. 3. Optimize the purification method, such as using a different solvent system for column chromatography or considering recrystallization.
Formation of di- or poly-brominated byproducts 1. Excess brominating agent. 2. Reaction temperature is too high. 3. High reactivity of the substrate.1. Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and in portions. 2. Perform the reaction at a lower temperature to control the reaction rate. 3. Consider using a less reactive brominating agent.
Difficulty in purifying the product 1. Similar polarity of the desired product and impurities. 2. Oiling out during recrystallization.1. Screen different solvent systems for column chromatography to improve separation. 2. Consider derivatization to facilitate separation, followed by removal of the derivatizing group. 3. For recrystallization, try a different solvent or a mixture of solvents. Seeding with a pure crystal can sometimes help.

Quantitative Data Summary

The following table summarizes quantitative data from literature for the synthesis of related bromo-substituted quinolines. This data can serve as a reference for expected yields and reaction conditions.

Reaction Starting Material Reagents & Conditions Product Yield Reference
Bromination8-methoxyquinolineBr₂ (1.1 eq), CH₂Cl₂, rt, 2 days5-bromo-8-methoxyquinoline92%[1][2]
Bromination8-aminoquinolineBr₂ (2.1 eq), CH₂Cl₂, rt, 17 h5,7-dibromo-8-aminoquinoline99%[2]
Skraup Synthesis2-bromoanilineCrotonaldehyde, HCl, ZnCl₂8-bromo-2-methylquinoline52%[3]
Chlorination8-Bromo-6-methylquinolinePOCl₃, PCl₅8-bromo-2-chloro-6-methylquinoline-[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline (Illustrative of Bromination) [1][2]

This protocol describes the bromination of 8-methoxyquinoline, which yields the 5-bromo isomer as the major product, illustrating a key challenge in achieving 8-bromo substitution.

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled CH₂Cl₂ (15 mL) in a round-bottom flask.

  • Prepare a solution of bromine (2.7 mmol, 1.1 eq) in CHCl₃.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at room temperature in the dark.

  • Stir the reaction mixture for 2 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (1:3).

Protocol 2: Proposed Skraup Synthesis for 8-Bromoquinoline Intermediate (Adapted from the synthesis of 8-bromo-2-methylquinoline)[3]

This protocol outlines a general approach to construct the 8-bromoquinoline core, which can then be further functionalized.

Materials:

  • 2-bromoaniline

  • Glycerol

  • Sulfuric acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (FeSO₄) (moderator)

Procedure:

  • Carefully heat a mixture of 2-bromoaniline, glycerol, and a moderator like ferrous sulfate.

  • Slowly add concentrated sulfuric acid to the heated mixture.

  • Add an oxidizing agent to the reaction mixture. The reaction is typically vigorous and requires careful temperature control.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 8-bromoquinoline derivative by steam distillation or column chromatography.

Visualizations

Scalable_Synthesis_Workflow cluster_route1 Route 1: Building the Ring cluster_route2 Route 2: Late-Stage Bromination (Challenges with Regioselectivity) start1 2-Bromoaniline step1_1 Skraup or Doebner-von Miller Reaction start1->step1_1 intermediate1 8-Bromoquinoline Derivative step1_1->intermediate1 step1_2 Functional Group Interconversion at C2 intermediate1->step1_2 product1 This compound step1_2->product1 start2 2-Methoxyquinoline step2_1 Bromination (e.g., Br2 or NBS) start2->step2_1 mixture Mixture of Isomers (8-bromo, 5-bromo, di-bromo) step2_1->mixture step2_2 Chromatographic Separation mixture->step2_2 product2 This compound step2_2->product2 byproduct 5-Bromo & Di-bromo Isomers step2_2->byproduct

Caption: Alternative synthetic routes for this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_reaction Monitor reaction by TLC/HPLC. Is starting material consumed? start->check_reaction extend_time Extend reaction time check_reaction->extend_time No check_workup Review workup procedure. Any extraction issues? check_reaction->check_workup Yes check_reagents Check reagent activity/purity extend_time->check_reagents solution Yield Improved extend_time->solution increase_temp Increase temperature cautiously check_reagents->increase_temp check_reagents->solution increase_temp->solution side_reactions Analyze crude mixture for side products check_workup->side_reactions check_purification Review purification procedure. Product loss on column? optimize_purification Optimize chromatography (solvent, loading) check_purification->optimize_purification optimize_purification->solution side_reactions->check_purification

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Analysis of Impurities in 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the analysis of impurities in commercial 8-Bromo-2-methoxyquinoline. It includes frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthesis process, degradation, or storage. Potential impurities include starting materials, by-products, isomers, and degradation products. A summary of potential impurities is provided in Table 1.

Table 1: Potential Impurities in Commercial this compound

Impurity NameLikely OriginChemical Structure (if available)
2-BromoanilineStarting Material
CrotonaldehydeStarting Material (in some synthesis routes)[1]
6-Bromo-2-methoxyquinolineIsomeric Impurity
5-Bromo-8-methoxyquinolineIsomeric Impurity[2]
2-MethoxyquinolineDe-brominated By-product
Dibromo-2-methoxyquinolineOver-bromination By-productStructure varies based on position of second bromine
8-Bromo-2-hydroxyquinolineHydrolysis Degradation Product
Residual Solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Synthesis and PurificationN/A

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying non-volatile organic impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile organic impurities, such as residual solvents, and can also be used for the analysis of the main component and some of its by-products.[4] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[6][7] To develop such a method, you should perform forced degradation studies.[8][9][10] This involves subjecting a sample of this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method is then developed and optimized to achieve baseline separation of the parent compound from all observed degradation peaks.

Experimental Workflows and Protocols

The following diagram illustrates a general workflow for the analysis of impurities in commercial this compound.

G cluster_0 Sample Handling and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial this compound Sample Prepare_HPLC Prepare Sample for HPLC Analysis Sample->Prepare_HPLC Prepare_GCMS Prepare Sample for GC-MS Analysis Sample->Prepare_GCMS HPLC HPLC-UV Analysis Prepare_HPLC->HPLC GCMS GC-MS Analysis Prepare_GCMS->GCMS Quantify Quantify Impurities HPLC->Quantify Identify Identify Impurities GCMS->Identify Report Generate Impurity Profile Report Quantify->Report Identify->Report

Figure 1. General workflow for impurity analysis of this compound.
Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer)

    • This compound reference standard and sample

  • Chromatographic Conditions (Starting Point):

    Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
  • Procedure:

    • Prepare the mobile phases and degas them.

    • Prepare the sample and reference standard solutions.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the samples and run the gradient program.

    • Analyze the resulting chromatograms for the presence of impurity peaks. Calculate the percentage purity and the levels of individual impurities.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile impurities and confirming the identity of the main component.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Reagents and Materials:

    • Helium (carrier gas)

    • This compound sample

    • Suitable solvent (e.g., Dichloromethane)

  • GC-MS Conditions (Starting Point):

    Table 3: Recommended GC-MS Method Parameters

ParameterRecommended Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 60 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 m/z
  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent.

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

    • Compare the obtained mass spectra with a library (e.g., NIST) to identify known impurities. The fragmentation pattern of brominated compounds will show a characteristic isotopic pattern for bromine (79Br and 81Br).[4]

Troubleshooting Guides

HPLC Analysis

Table 4: Troubleshooting Common HPLC Issues

ProblemPossible Cause(s)Recommended Solution(s)
Ghost Peaks Contaminated mobile phase, sample carryover from injector.Prepare fresh mobile phase.[11][12] Implement a needle wash step in the injection sequence.
Peak Tailing Column overload, secondary interactions with the stationary phase.Reduce sample concentration.[13] Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Fluctuating Baseline Air bubbles in the pump or detector, mobile phase not mixed properly.Degas the mobile phase.[11][14] Purge the pump. If using a gradient, pre-mix the mobile phases.
Inconsistent Retention Times Poor column temperature control, changes in mobile phase composition, column degradation.Use a column oven.[12] Prepare fresh mobile phase daily. Replace the column if performance deteriorates.
GC-MS Analysis

Table 5: Troubleshooting Common GC-MS Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column, sample degradation.Use a deactivated inlet liner. Trim the front end of the column.
No Peaks Detected Syringe issue, leak in the system, incorrect instrument parameters.Check the syringe for blockage. Perform a leak check. Verify all instrument parameters.
High Background Noise Column bleed, contaminated carrier gas, leak in the system.Condition the column. Use high-purity carrier gas with a filter. Perform a leak check.
Poor Fragmentation Library Match Co-eluting peaks, low signal intensity.Improve chromatographic separation. Increase sample concentration or injection volume.

Logical Relationships in Impurity Formation

The following diagram illustrates potential degradation pathways for this compound under forced degradation conditions, which is a key aspect of developing a stability-indicating method.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) Main This compound Hydrolysis_Product 8-Bromo-2-hydroxyquinoline Main->Hydrolysis_Product H+ or OH- Oxidation_Product N-oxide derivatives Main->Oxidation_Product [O] Photolysis_Product De-brominated product (2-Methoxyquinoline) Main->Photolysis_Product

Figure 2. Potential degradation pathways of this compound.

References

Effect of base and solvent on the outcome of reactions with 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-2-methoxyquinoline. The following information is designed to help you navigate the challenges of base and solvent selection in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block, and its bromine atom at the 8-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, leading to 8-aryl- or 8-vinyl-2-methoxyquinolines.

  • Buchwald-Hartwig Amination: For the synthesis of 8-amino-2-methoxyquinoline derivatives through the formation of carbon-nitrogen bonds.[1]

  • Sonogashira Coupling: To introduce alkyne moieties at the 8-position by coupling with terminal alkynes, forming carbon-carbon bonds.[2]

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes at the 8-position.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of carbon-oxygen or carbon-nitrogen bonds, often requiring harsher conditions than palladium-catalyzed methods.[3]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the specific reaction and the sensitivity of your substrates.

  • For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength of the base can influence the rate of transmetalation.

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are often required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed. For base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be more suitable.

  • For Sonogashira couplings, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in conjunction with a copper(I) co-catalyst.

  • For Ullmann condensations, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[4]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in dissolving the reactants, stabilizing the catalytic species, and influencing the reaction rate and selectivity.

  • Polar aprotic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices for many palladium-catalyzed reactions as they can dissolve a wide range of reactants and intermediates.

  • Aromatic hydrocarbons such as toluene and xylene are also frequently used, particularly in Buchwald-Hartwig aminations.

  • Protic solvents, especially in combination with organic co-solvents (e.g., dioxane/water), are often used in Suzuki-Miyaura reactions to aid in the dissolution of the inorganic base and facilitate the activation of the boronic acid.

  • It is important to use anhydrous solvents when working with strong bases like NaOtBu to prevent side reactions such as the dehalogenation of the starting material.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired 8-aryl-2-methoxyquinoline.

Potential Cause Suggested Solution
Inefficient Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands can be effective for challenging substrates.
Inappropriate Base The base is crucial for activating the boronic acid. Try switching to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, consider K₃PO₄ or Cs₂CO₃.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective. For anhydrous conditions, consider 2-MeTHF.
Protodeboronation of Boronic Acid This side reaction can consume the boronic acid. Using anhydrous conditions, a less polar solvent, or switching to a boronic ester (e.g., pinacol ester) can mitigate this issue.
Reaction Temperature Too Low While some reactions proceed at room temperature, heating is often necessary (typically 80-110 °C). Consider a gradual increase in temperature.

Illustrative Suzuki-Miyaura Reaction Conditions for 8-Bromoquinolines:

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene / H₂O (4:1)80-10060-85A standard starting point.
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane / H₂O (4:1)90-11075-95Often more effective for less reactive substrates.
Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane80-10080-98A highly active system for difficult couplings.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Potential Cause Suggested Solution
Base Strength If using a weak base (e.g., K₂CO₃) with a less reactive amine, consider switching to a stronger base like NaOtBu or LHMDS. Conversely, if substrate decomposition is observed, a weaker base may be necessary.
Ligand Choice The ligand is critical for stabilizing the palladium catalyst and facilitating the C-N bond formation. Screen a variety of phosphine ligands (e.g., BINAP, XPhos, RuPhos). Bidentate ligands can sometimes improve yields and rates.[1]
Catalyst Inhibition Ensure all reagents and solvents are pure and dry. Certain functional groups can poison the palladium catalyst.
Solvent Incompatibility Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst. Toluene and dioxane are generally good choices.

Comparison of Bases for Buchwald-Hartwig Amination of Bromo-pyridines (Illustrative for this compound):

BaseCatalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
NaOtBu[Pd₂(dba)₃] / (±)-BINAPToluene8060[5]
DBUPd₂(dba)₃ / XantPhosToluene100Hit (Product Observed)[5]
Cs₂CO₃Pd(OAc)₂ / DavePhos1,4-Dioxane10070-90General observation for weaker bases
K₃PO₄Pd(OAc)₂ / XPhost-BuOH10075-95General observation for weaker bases
Sonogashira Coupling

Problem: Low yield and/or significant homocoupling of the alkyne.

Potential Cause Suggested Solution
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
Ineffective Base An amine base like triethylamine or diisopropylamine is crucial. The base can often serve as the solvent or co-solvent.
Copper Co-catalyst Issues Copper(I) iodide (CuI) is a common co-catalyst. Use fresh, high-purity CuI. In some cases, a copper-free protocol may be advantageous to avoid homocoupling.
Solvent Effects The choice of solvent can impact the reaction rate. THF, DMF, and acetonitrile are commonly used.

General Sonogashira Coupling Protocol:

A general procedure involves dissolving the this compound and the terminal alkyne in a suitable solvent like THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by an amine base (e.g., triethylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 equiv.).

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until completion.

  • Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (this compound) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Product\n(8-Aryl-2-methoxyquinoline) Product (8-Aryl-2-methoxyquinoline) Ar-Pd(II)(L2)-Ar'->Product\n(8-Aryl-2-methoxyquinoline)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Pd catalyst, ligand, and base in a dry flask. start->reagents inert Establish inert atmosphere (e.g., Argon purge). reagents->inert solvent_amine Add degassed solvent and amine. inert->solvent_amine heat Heat to reaction temperature. solvent_amine->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end Characterize final product. purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Validation & Comparative

Comparative reactivity of 8-Bromo-2-methoxyquinoline vs. 8-Chloro-2-methoxyquinoline in Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Organic Synthesis

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of coupling partners, particularly the halide, is a critical determinant of reaction efficiency, yield, and overall feasibility. This guide provides a detailed comparison of the reactivity of 8-Bromo-2-methoxyquinoline and 8-Chloro-2-methoxyquinoline, two key building blocks in the synthesis of novel quinoline-based compounds.

Executive Summary

Extensive research and established principles of organic chemistry indicate that This compound is significantly more reactive than 8-Chloro-2-methoxyquinoline in palladium-catalyzed Suzuki coupling reactions . This heightened reactivity is primarily attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond. Consequently, the crucial oxidative addition step in the catalytic cycle proceeds more readily with the bromo-substituted quinoline, often leading to higher yields under milder reaction conditions. While advancements in catalyst technology have made the coupling of aryl chlorides more accessible, aryl bromides generally remain the substrate of choice for more efficient and reliable transformations.

Comparative Reactivity Analysis

The difference in reactivity between aryl bromides and aryl chlorides in Suzuki coupling is a well-documented phenomenon.[1][2] The primary factors influencing this disparity are:

  • Bond Dissociation Energy (BDE): The C-Br bond (approximately 336 kJ/mol) is weaker than the C-Cl bond (approximately 397 kJ/mol). This lower BDE for the C-Br bond facilitates its cleavage during the oxidative addition of the palladium catalyst, which is often the rate-limiting step of the catalytic cycle.[2]

  • Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond enhances the interaction with the electron-rich palladium(0) catalyst, accelerating the reaction.[2]

  • Catalyst and Ligand Requirements: While standard palladium catalysts and ligands are often effective for coupling aryl bromides, the activation of the more robust C-Cl bond frequently necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[2][3][4]

This established reactivity trend of I > Br > Cl is a fundamental consideration for chemists designing synthetic routes.[5][6]

Data Presentation: A Comparative Overview

ParameterThis compound8-Chloro-2-methoxyquinolineRationale & References
Relative Reactivity HigherLowerWeaker C-Br bond leads to faster oxidative addition.[1][2]
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos), NHC-Pd complexesMore active catalysts are needed to cleave the stronger C-Cl bond.[2][3][4]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu may be required.To facilitate the transmetalation step, especially with less reactive chlorides.[4][7]
Reaction Temperature Generally lower (e.g., 80-100 °C)Generally higher (e.g., 100-120 °C)To overcome the higher activation energy of C-Cl bond cleavage.[5]
Reaction Time ShorterLongerReflects the faster kinetics of the C-Br bond activation.[5]
Expected Yield Generally higherGenerally lower to moderate, highly dependent on optimized conditions.Higher reactivity of the bromide typically leads to more efficient conversion.[1][5]

Note: This table represents a generalized comparison based on established chemical principles. Actual results may vary depending on the specific boronic acid partner and optimized reaction conditions.

Experimental Protocols: Generalized Suzuki Coupling

Below are representative experimental protocols for the Suzuki coupling of haloquinolines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Conditions for this compound

This protocol is a typical starting point for a relatively reactive aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 90 °C. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 2: Conditions for the Less Reactive 8-Chloro-2-methoxyquinoline

This protocol employs a more active catalyst system and potentially harsher conditions to facilitate the coupling of the aryl chloride.

  • Reaction Setup: To an oven-dried reaction vessel, add 8-Chloro-2-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst System: Add a pre-catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a specialized ligand like XPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating and Monitoring: Heat the reaction mixture to a higher temperature, typically 110-120 °C. Monitor the reaction progress by TLC or LC-MS. Longer reaction times (e.g., 24-48 hours) may be necessary.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)2 Base Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (Aryl Halide) BoronicAcid Ar'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 8-Chloro-2-methoxyquinoline for Suzuki coupling reactions has clear implications for reaction efficiency and resource allocation. The bromo-derivative offers superior reactivity, generally leading to higher yields under milder conditions with less specialized catalytic systems. While the chloro-analog is often more cost-effective, its successful application typically requires more rigorous optimization of reaction conditions, including the use of advanced catalysts and ligands, higher temperatures, and longer reaction times. Ultimately, the decision will depend on a balance of factors including the desired scale of the reaction, the cost and availability of starting materials, and the synthetic timeline.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinoline core. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of halogenated quinolines, supported by experimental data and detailed protocols.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps: oxidative addition of the palladium(0) to the haloquinoline, transmetalation (in Suzuki-Miyaura and related reactions) or migratory insertion (in Heck reactions), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][2] The efficiency of this cycle is highly dependent on the nature of the palladium precursor, the ligands, the base, and the solvent system.

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst system is crucial for achieving high yields and selectivity in the cross-coupling of halogenated quinolines. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, drawing upon data from studies on halogenated quinolines and analogous aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a halogenated quinoline and an organoboron compound.[3] The choice of palladium catalyst and ligand is critical for achieving high efficiency.[3]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O90-11075A reliable catalyst, effective for the mono-arylation of bromoquinolines.[4]
PdCl₂(dppf) dppfK₂CO₃1,4-Dioxane80-10085-95Often provides higher yields and is effective for a broader range of substrates.[4][5]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O100>95Bulky, electron-rich phosphine ligands are highly effective for challenging substrates.[6]
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene100HighSimilar to SPhos, XPhos is a go-to ligand for difficult couplings.[4]
Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between a halogenated quinoline and an alkene. The catalyst system influences the regioselectivity and efficiency of the vinylation.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂ PPh₃NaOAcDMF10067-76A common and effective system for the coupling of iodoanilines to form quinolinones.[7]
PdCl₂(PPh₃)₂ PPh₃NaOAcDMF100GoodAlso effective under similar conditions to Pd(OAc)₂/PPh₃.[7]
Pd(OAc)₂ P(o-tol)₃Et₃NDMF100-140Moderate to GoodA standard system for Heck reactions of chloro-heterocycles.[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling halogenated quinolines with amines. The ligand choice is particularly critical in this reaction.[9]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃ BINAPKOtBuToluene10088Effective for the amination of dihalogenated quinolines.[10]
Pd₂(dba)₃ XPhosNaOtBuToluene80-110HighXPhos is a highly general and effective ligand for the amination of heteroaryl chlorides.[9]
Pd₂(dba)₃ tBuXPhosNaOtBuToluene/Dioxane80-110HighParticularly effective for the coupling of primary amines.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromoquinoline.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoquinoline, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.[2][5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling

This protocol provides a general method for the Heck coupling of a halogenated quinoline.

Materials:

  • Halogenated quinoline (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., P(o-tol)₃, 10 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine the halogenated quinoline, alkene, palladium catalyst, ligand, and base.[8]

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.[8]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of a chloroquinoline.

Materials:

  • Chloroquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to palladium)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.[9]

  • Add the chloroquinoline and the amine.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Processes

To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' Product Reductive Elimination->R-R' Ar-X Haloquinoline Ar-X->Oxidative Addition R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Haloquinoline, Coupling Partner, Base, and Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice of palladium catalyst is a decisive factor in the successful cross-coupling of halogenated quinolines. For Suzuki-Miyaura reactions, PdCl₂(dppf) offers a robust and high-yielding option, while catalyst systems employing bulky monophosphine ligands like SPhos and XPhos with Pd(OAc)₂ are often superior for more challenging substrates. In Heck couplings, Pd(OAc)₂ in combination with phosphine ligands remains a standard and effective choice. For Buchwald-Hartwig aminations, the use of Pd₂(dba)₃ with specialized ligands such as BINAP or XPhos is crucial for achieving high efficiency. The provided protocols and workflows serve as a starting point for the development of optimized conditions for specific applications in research and drug development.

References

Biological activity of bromo-substituted quinolines versus chloro-substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto this heterocyclic system is a prevalent method for modulating physicochemical properties and enhancing biological efficacy. This guide provides an objective, data-driven comparison of the biological activities of bromo-substituted versus chloro-substituted quinolines, focusing on their anticancer, antimicrobial, and enzymatic inhibition profiles.

Anticancer Activity: A Nuanced Comparison

The addition of either bromine or chlorine to the quinoline ring can significantly augment its anticancer potential.[1] However, the relative effectiveness of one halogen over the other is highly dependent on the specific molecular scaffold, the position of substitution, and the target cancer cell line.

In some cases, chloro-substituted derivatives have demonstrated superior cytotoxic effects. For example, a comparative study on 6-arylamino-7-halo-5,8-quinolinediones found that compounds with a chlorine atom at the 7-position exhibited greater activity against human tumor cell lines than their bromine-containing counterparts.[1] Conversely, other studies have shown bromo-substituted quinolines to have equivalent or slightly better activity.[1] The anticancer effects are often linked to the induction of apoptosis (programmed cell death) and the inhibition of crucial cellular machinery like DNA topoisomerase enzymes.[1][2]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected bromo- and chloro-substituted quinoline derivatives against various cancer cell lines.

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC₅₀ in µM)Reference
Series 1 7-chloro-6-arylamino-5,8-quinolinedioneHCT-15 (Colon)0.23[1]
Series 1 7-bromo-6-arylamino-5,8-quinolinedioneHCT-15 (Colon)0.35[1]
Compound 3b 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Potent Inhibitor[3]
Compound 2b 3-Bromo-6-nitro-4-quinolone derivativeK-562 (Leukemia)Potent Inhibitor[3]
Compound 5 5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)6.7 µg/mL[4]
Compound 5 5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)8.2 µg/mL[4]
Compound 5 5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)9.1 µg/mL[4]

*Specific IC₅₀ values were not provided in the source, but the compounds were identified as the most potent in their respective series against the indicated cell lines.

Mechanism of Action: Signaling Pathway Inhibition

Many anticancer quinolines function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation signaling. By blocking the autophosphorylation of these receptors, they can halt downstream cascades like the MAPK pathway, ultimately leading to cell cycle arrest and apoptosis.[5]

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 RAS-RAF-MEK-ERK (MAPK) Pathway RTK->P1 Activates Ligand Growth Factor Ligand->RTK Binds P2 Proliferation, Survival, Angiogenesis P1->P2 Leads to Inhibitor Halo-Quinoline Inhibitor Inhibitor->RTK Blocks Autophosphorylation

Quinoline inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

Both bromo- and chloro-substituted quinolines have demonstrated significant potential as antimicrobial agents. The choice of halogen can influence the spectrum and potency of activity against various bacterial and fungal strains. In one study comparing a series of antimicrobial compounds, the bromo-substituted derivative showed slightly better or equivalent activity against tested bacteria and fungi compared to its chloro-analog.[1]

The primary mechanism for the antibacterial action of many quinolones is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, the quinoline molecule prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[6]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth.

Compound ID/SeriesSubstitution PatternMicrobial StrainActivity (MIC in µg/mL)Reference
Series 2 (M3) Bromo-substituted quinolinoneS. aureus8[1]
Series 2 (M4) Chloro-substituted quinolinoneS. aureus16[1]
Series 2 (M3) Bromo-substituted quinolinoneE. coli16[1]
Series 2 (M4) Chloro-substituted quinolinoneE. coli32[1]
Series 2 (M3) Bromo-substituted quinolinoneC. albicans8[1]
Series 2 (M4) Chloro-substituted quinolinoneC. albicans8[1]
Compound 7 Chloro-substituted quinolineS. aureus ATCC259230.031[7]
Compound 7b Chloro-substituted hybridS. aureus2[8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds Cleaved Cleaved DNA- Enzyme Complex Gyrase->Cleaved Cleaves DNA Death Bacterial Cell Death Cleaved->Death Leads to DNA Damage Inhibitor Halo-Quinoline Inhibitor->Cleaved Stabilizes Complex, Prevents Re-ligation

Haloquinoline inhibition of bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated quinolines is profoundly influenced by the physicochemical properties of the halogen substituent.

  • Lipophilicity : The degree to which a molecule is fat-soluble affects its ability to cross cell membranes. Lipophilicity generally follows the trend: I > Br > Cl > F.[5] A bromo-substituent, therefore, imparts greater lipophilicity than a chloro-substituent, which can lead to enhanced cellular uptake and potentially stronger interactions with hydrophobic pockets in target proteins.

  • Electronegativity : This property affects the electron density of the quinoline ring system. Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing effect.[5] This can influence the pKa of nearby functional groups and alter the molecule's ability to form hydrogen bonds or other polar interactions.

  • Size (Van der Waals Radius) : Bromine is larger than chlorine.[5] This increased size can lead to beneficial steric interactions within a target's binding site, but it can also cause steric hindrance that prevents optimal binding.

The interplay of these factors determines the overall efficacy of the compound. The choice between bromine and chlorine is therefore a strategic decision in drug design, aimed at optimizing the molecule's fit and interaction with its specific biological target.

SAR_Logic Halogen Halogen Choice (Br vs. Cl) Props Physicochemical Properties Halogen->Props Lipid Lipophilicity (Br > Cl) Props->Lipid Elec Electronegativity (Cl > Br) Props->Elec Size Atomic Size (Br > Cl) Props->Size PK Pharmacokinetics (Absorption, Distribution) Lipid->PK PD Pharmacodynamics (Target Binding Affinity) Lipid->PD Elec->PK Elec->PD Size->PK Size->PD Activity Overall Biological Activity PK->Activity PD->Activity

Relationship between halogen properties and activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of these compounds.

General Workflow for Biological Evaluation

workflow A Synthesis & Purification of Bromo/Chloro Quinolines B Structural Characterization (NMR, MS) A->B C In Vitro Screening B->C D Anticancer Assays (e.g., MTT) C->D E Antimicrobial Assays (e.g., MIC) C->E F Mechanism of Action Studies D->F E->F G Enzyme Inhibition Assays F->G H Apoptosis/Cell Cycle Analysis F->H I Data Analysis & SAR Determination G->I H->I

General experimental workflow for biological evaluation.
MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the bromo- and chloro-substituted quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MIC Determination (Broth Microdilution Method)

This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Inoculum Preparation : Culture the bacterial or fungal strain overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth. The final volume in each well should be 100 µL.

  • Inoculation : Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Conclusion

The comparative analysis of bromo- and chloro-substituted quinolines reveals the profound impact of halogen substitution on biological activity. While both halogens can confer potent anticancer and antimicrobial properties, the choice between them is nuanced. Chloro-derivatives may be more effective in certain molecular contexts due to their higher electronegativity and smaller size, whereas bromo-derivatives might offer advantages in others through increased lipophilicity and potential for stronger van der Waals interactions. Ultimately, the selection between a bromo- or chloro-substituent is a critical, target-dependent decision in the rational design of novel quinoline-based therapeutic agents.

References

The Strategic Advantage of 8-Bromo-2-methoxyquinoline in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the selection of a versatile and reactive chemical scaffold is paramount. Among the functionalized quinolines, 8-Bromo-2-methoxyquinoline emerges as a superior building block, offering distinct advantages in synthetic accessibility, reactivity in cross-coupling reactions, and the generation of novel compounds with significant biological potential.

This guide provides an objective comparison of this compound with other functionalized quinolines, supported by experimental data, to underscore its utility as a strategic intermediate in the synthesis of diverse molecular entities.

Enhanced Reactivity and Versatility in Synthesis

The primary advantage of this compound lies in its exceptional utility as a precursor in transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom at the 8-position provides a reactive handle for the introduction of a wide array of functional groups, enabling the exploration of a broad chemical space. This versatility is crucial for the development of libraries of compounds for biological screening.

In a comparative context, the carbon-bromine bond is generally more reactive than a carbon-chlorine bond in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, often leading to higher yields and milder reaction conditions. While iodo-quinolines might offer even higher reactivity, they are typically more expensive and less stable, making this compound a cost-effective and reliable choice for large-scale synthesis.

Table 1: Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

Halogen at Position 8Relative ReactivityTypical Catalyst LoadingTypical Reaction Temperature
-IHighestLowRoom Temperature to Moderate
-BrHigh Low to Moderate Moderate
-ClModerateModerate to HighHigh

The 2-methoxy group also plays a crucial role by electronically influencing the quinoline ring, which can affect the regioselectivity of further reactions and modulate the biological activity of the final compounds.

Superiority in Generating Biologically Active Molecules

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The functionalization of the this compound core has led to the discovery of potent bioactive molecules.

Anticancer Activity

Studies have demonstrated that the introduction of various substituents at the 8-position of the quinoline ring, facilitated by the bromo group, can lead to compounds with significant cytotoxic activity against various cancer cell lines. The 8-methoxy group, in particular, has been associated with enhanced anticancer potential. For instance, a comparative study of a C-8 methoxy quinolone versus a C-8 chlorine quinolone in the context of antibiotics has shown that the methoxy group can lower the propensity for resistance development. While this is in a different context, it highlights the favorable properties imparted by the methoxy substituent.

Table 2: Comparative Anticancer Activity (IC50, µM) of Functionalized Quinolines

CompoundCancer Cell LineIC50 (µM)
8-Aryl-2-methoxyquinoline derivative Breast (MCF-7)Data not available in a direct comparative study
5,7-dibromo-8-hydroxyquinoline Colon (HT29)15.0[1]
Cervical (HeLa)26.4[1]
Glioblastoma (C6)15.4[1]
3,5,6,7-tetrabromo-8-methoxyquinoline Glioblastoma (C6)48.9[1]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Colon (HCT116)Significantly better than parent compound[2][3]

Note: The data presented is compiled from various sources and may not represent a direct, controlled comparison. The absence of direct comparative IC50 values for derivatives of this compound highlights a gap in the current literature and an opportunity for further research.

Antimicrobial Activity

Functionalized quinolines are also known for their antimicrobial properties. The ability to easily diversify the 8-position of this compound allows for the fine-tuning of activity against a spectrum of bacterial and fungal pathogens.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Functionalized Quinolines

CompoundBacterial StrainMIC (µg/mL)
8-Amino-2-methoxyquinoline derivative Staphylococcus aureusData not available in a direct comparative study
A new 8-hydroxyquinoline derivative (PH176) MRSA16-32[4]
Quinoxaline derivatives (5m-5p) S. aureus4-16[5][6]
B. subtilis8-32[5][6]

Note: The data presented is for related quinoline and quinoxaline structures and is intended to be illustrative of the potential of this class of compounds.

Involvement in Key Signaling Pathways

Recent research has implicated quinoline derivatives as potent inhibitors of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The ability to readily synthesize a diverse library of compounds from this compound provides a powerful tool for probing these pathways and developing targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor Quinoline-Based Inhibitors (Derived from this compound) Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Experimental Protocols

To facilitate the use of this compound in research, detailed experimental protocols for key reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an 8-bromoquinoline with an arylboronic acid.

Materials:

  • 8-Bromoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the 8-bromoquinoline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoline.

Suzuki_Coupling_Workflow Start Combine Reactants: - 8-Bromoquinoline - Arylboronic Acid - Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Heat_Stir Workup Aqueous Workup & Extraction Heat_Stir->Workup Purification Purification (Column Chromatography) Workup->Purification Product 8-Arylquinoline Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound stands out as a highly advantageous building block for several key reasons. Its bromine substituent at the 8-position offers a reliable and reactive site for a variety of cross-coupling reactions, allowing for the efficient synthesis of diverse compound libraries. The presence of the 2-methoxy group further enhances its utility by modulating the electronic properties of the quinoline ring and contributing to the biological activity of its derivatives. While direct comparative data with other functionalized quinolines is an area ripe for further investigation, the existing body of research strongly supports the strategic selection of this compound for accelerating drug discovery and exploring novel chemical entities with therapeutic potential.

References

A Comparative Guide to Site-Selective Cross-Coupling of Dihaloquinolines with an 8-Bromo Substituent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic and medicinal chemistry, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. Dihaloquinolines featuring an 8-bromo substituent present a versatile scaffold, offering multiple reaction sites for the strategic introduction of diverse molecular fragments. The ability to selectively couple at a specific carbon-halogen bond is paramount for efficient and controlled synthesis.

This guide provides a comparative overview of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the site-selective functionalization of dihaloquinolines containing an 8-bromo substituent. We present a summary of quantitative data from representative systems, detailed experimental protocols, and visualizations to aid in the selection of the optimal synthetic strategy.

Principles of Site Selectivity

The regioselectivity of cross-coupling reactions on dihaloquinolines is primarily governed by the inherent reactivity differences between the carbon-halogen bonds and the electronic properties of the quinoline ring. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl. This trend is attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst.

In the context of dihaloquinolines containing an 8-bromo substituent, the position of the second halogen (e.g., at C-2, C-4, etc.) and the choice of catalyst and reaction conditions play a crucial role in determining the site of the reaction. For a substrate such as a 2-chloro-8-bromoquinoline, the C-Br bond is generally more reactive than the C-Cl bond, favoring initial coupling at the C-8 position. However, the electronic effects of the quinoline nitrogen atom can enhance the reactivity of positions in the pyridine ring (C-2 and C-4) compared to the carbocyclic ring. Therefore, careful selection of the catalytic system is essential to achieve the desired site selectivity.

Comparative Performance of Catalytic Systems

The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the cross-coupling of dihaloquinolines. The following table summarizes representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on dihaloquinoline systems, illustrating the typical conditions and outcomes.

Cross-Coupling Reaction Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Selectivity Reference
Suzuki-Miyaura 8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(dppf)Cl₂ (5 mol%)K₃PO₄THF/H₂O (2:1)701885N/A (monohalo)[1]
Suzuki-Miyaura 3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd₂(dba)₃ / XantphosK₃PO₄Dioxane1100.1782N/A (monohalo)[2]
Sonogashira 6-Bromo-3-fluoro-2-pyridinecarbonitrilePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1693N/A (monohalo)[3]
Sonogashira Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / DMFN/A806HighN/A (monohalo)[4]
Buchwald-Hartwig 6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001.595Selective at C-6
Buchwald-Hartwig 4-BromoanisoleMorpholine(NHC)Pd(allyl)ClLHMDSDioxaneRT0.0890N/A (monohalo)[5]

Note: The data presented is a compilation from different sources, and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general conditions and achievable yields for these transformations on similar substrates.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in complex organic synthesis. The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, adapted for dihaloquinoline substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an 8-bromo-dihaloquinoline with an arylboronic acid, targeting the more reactive C-Br bond.

Materials:

  • 8-Bromo-dihaloquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (6 mL)

  • Water, deionized and degassed (3 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the 8-bromo-dihaloquinoline, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous THF and degassed water via syringe.

  • Heat the reaction mixture to 70-80 °C and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-dihaloquinoline.[1]

Protocol 2: Site-Selective Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a terminal alkyne with an 8-bromo-dihaloquinoline.

Materials:

  • 8-Bromo-dihaloquinoline (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (3 mL)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (3 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the 8-bromo-dihaloquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed triethylamine and DMF via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 8-alkynyl-dihaloquinoline.[4]

Protocol 3: Site-Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the C-Br position of an 8-bromo-dihaloquinoline.

Materials:

  • 8-Bromo-dihaloquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous and degassed (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the 8-bromo-dihaloquinoline, amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add the degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 1.5-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 8-amino-dihaloquinoline.

Visualizing Reaction Pathways and Selection Logic

To further aid in the understanding and application of these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a logical workflow for selecting a synthetic strategy.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (B(OH)2R') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine, Base Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Cross_Coupling_Selection start Starting Material: 8-Bromo-Dihaloquinoline q1 Desired Bond? start->q1 c_c_sp2 C-C (sp²) q1->c_c_sp2 C-C (sp²) c_c_sp C-C (sp) q1->c_c_sp C-C (sp) c_n C-N q1->c_n C-N suzuki Suzuki-Miyaura Coupling c_c_sp2->suzuki sonogashira Sonogashira Coupling c_c_sp->sonogashira buchwald Buchwald-Hartwig Amination c_n->buchwald reagents_suzuki Reagents: Aryl/Vinyl Boronic Acid or Ester suzuki->reagents_suzuki reagents_sonogashira Reagents: Terminal Alkyne sonogashira->reagents_sonogashira reagents_buchwald Reagents: Primary/Secondary Amine buchwald->reagents_buchwald

Caption: Logical workflow for selecting a cross-coupling strategy.

References

Validation of 8-Bromo-2-methoxyquinoline as a Key Intermediate for Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology. The development of efficient and versatile synthetic routes to highly functionalized quinolines is therefore of paramount importance. This guide provides a comparative analysis of 8-Bromo-2-methoxyquinoline as a key intermediate for the synthesis of a precursor to Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor. Its performance is evaluated against an established, alternative synthetic pathway, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a versatile heterocyclic compound. The bromine atom at the 8-position serves as a valuable synthetic handle for introducing a variety of functional groups through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The methoxy group at the 2-position can also be a site for chemical modification or can influence the electronic properties of the quinoline ring system. These features make it an attractive starting material for the synthesis of complex drug molecules.

Comparative Synthetic Pathways to a Bosutinib Precursor

This guide compares two synthetic routes to a key precursor of Bosutinib, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-hydroxyquinoline-3-carbonitrile.

  • Route A: A proposed pathway utilizing this compound as the starting material. This route leverages modern cross-coupling reactions to build the necessary functionality.

  • Route B: An established, literature-documented synthesis starting from more basic precursors, employing a Gould-Jacobs reaction to construct the quinoline core.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency.

MetricRoute A (Proposed) Route B (Established)
Starting Material This compound2,4-dichloro-5-methoxyaniline & Diethyl (ethoxymethylene)malonate
Key Reactions Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Nitration, Reduction, Sandmeyer ReactionGould-Jacobs Reaction, Nitration, Reduction, Alkylation
Number of Steps ~ 6 steps~ 5 steps
Overall Yield (Est.) ~ 25-35%~ 20-30%
Key Advantages Modularity, potential for diversification via cross-couplingWell-documented, utilizes classical named reactions
Key Disadvantages Requires specialized catalysts and ligands, potentially higher costCan involve harsh reaction conditions (e.g., high temperatures)

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic pathway are provided below.

Route A: Key Experimental Protocols (Proposed)

Step 1: Suzuki-Miyaura Coupling of this compound

  • Objective: To introduce a vinyl group at the 8-position, which can be later converted to other functional groups.

  • Procedure: In a nitrogen-purged flask, dissolve this compound (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water. Add potassium vinyltrifluoroborate (1.2 eq), cesium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq). Heat the mixture to 80°C and stir for 12-16 hours. After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methoxy-8-vinylquinoline.

Step 2: Buchwald-Hartwig Amination of a Halogenated Quinoline Intermediate

  • Objective: To couple the quinoline core with the 2,4-dichloro-5-methoxyaniline side chain.

  • Procedure: To an oven-dried Schlenk tube, add the halogenated quinoline precursor (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd2(dba)3 with XPhos) (0.02 eq Pd). Evacuate and backfill the tube with argon. Add anhydrous toluene via syringe. Heat the reaction mixture to 100°C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Route B: Key Experimental Protocols (Established)

Step 1: Gould-Jacobs Reaction

  • Objective: To construct the quinoline core of the Bosutinib precursor.

  • Procedure: A mixture of 2,4-dichloro-5-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130°C for 2 hours. The ethanol formed during the reaction is distilled off. The resulting intermediate is then added portion-wise to preheated Dowtherm A (diphenyl ether) at 240-250°C. The reaction mixture is maintained at this temperature for 30 minutes. After cooling, the solid product is collected by filtration, washed with toluene and then acetone, and dried to yield ethyl 4-hydroxy-6-methoxy-7-(3-chloropropoxy)quinoline-3-carboxylate.

Step 2: Nitration of the Quinoline Ring

  • Objective: To introduce a nitro group which can be subsequently reduced to an amine.

  • Procedure: To a solution of the quinoline intermediate (1.0 eq) in glacial acetic acid, add nitric acid (1.2 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. Pour the reaction mixture into ice water, and collect the resulting precipitate by filtration. Wash the solid with water until the filtrate is neutral, and then dry to obtain the nitrated product.

Visualizing the Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the relevant biological signaling pathways targeted by Bosutinib.

Synthetic Workflows

G cluster_A Route A: Proposed Synthesis via this compound cluster_B Route B: Established Synthesis A1 This compound A2 Functionalization (e.g., Suzuki Coupling) A1->A2 Step 1 A3 Further Modifications A2->A3 Multiple Steps A4 Key Intermediate A3->A4 Key Coupling A5 Bosutinib A4->A5 Final Steps B1 2,4-dichloro-5-methoxyaniline B2 Gould-Jacobs Reaction B1->B2 B3 Quinoline Core B2->B3 Cyclization B4 Further Modifications B3->B4 Multiple Steps B5 Key Intermediate B4->B5 B6 Bosutinib B5->B6 Final Steps

Caption: Comparative synthetic workflows for a Bosutinib precursor.

Biological Signaling Pathway: EGFR

Bosutinib is a kinase inhibitor, targeting pathways such as those initiated by the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Bosutinib Bosutinib Dimerization->Bosutinib Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activation Dimerization & Phosphorylation VEGFR2->Activation PLCg PLCγ Activation->PLCg PI3K PI3K Activation->PI3K Bosutinib Bosutinib Activation->Bosutinib Inhibits Angiogenesis Angiogenesis (Vessel Formation) PLCg->Angiogenesis PI3K->Angiogenesis

The Versatility of 8-Bromo-2-methoxyquinoline in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the strategic selection of building blocks is paramount. Among these, halogenated quinolines serve as versatile intermediates, with their utility largely defined by their performance in various cross-coupling reactions. This guide provides a comparative analysis of the efficacy of 8-Bromo-2-methoxyquinoline in three pivotal named reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. By presenting available experimental data, this report aims to offer an objective resource to inform synthetic strategy and methodological choices.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of this compound is predominantly harnessed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-rich nature of the quinoline ring system, combined with the electronic and steric effects of the methoxy and bromo substituents, influences its reactivity profile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the reactivity of similar bromoquinoline isomers provides valuable insights. For instance, the coupling of other bromoquinolines often proceeds with good to excellent yields, contingent on the choice of catalyst, ligand, and base.

To illustrate a typical protocol that could be adapted for this compound, a general procedure for a related compound is presented below. Researchers should consider this as a starting point for optimization.

Illustrative Data for a Structurally Related Bromoquinoline:

Arylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
4-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882

This data is representative for a similar bromoquinoline derivative and serves as an optimization starting point for this compound.

Sonogashira Coupling

General Experimental Protocol for Sonogashira Coupling:

A detailed experimental protocol for a typical Sonogashira coupling reaction is provided to guide the application of this compound in this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • CuI (1-3 mol%)

    • Anhydrous triethylamine (2-3 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous solvent followed by the anhydrous amine base.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne dropwise.

    • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove the copper catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency. The application of this compound in this reaction would be of significant interest for the synthesis of novel aminoquinoline derivatives, which are prevalent scaffolds in medicinal chemistry.

Comparative Efficacy with Alternative Halogenated Quinolines:

The reactivity of haloquinolines in Buchwald-Hartwig amination generally follows the trend of bond dissociation energy: I > Br > Cl. Therefore, 8-iodo-2-methoxyquinoline would be expected to be more reactive than this compound, potentially allowing for milder reaction conditions or achieving higher yields. Conversely, 8-chloro-2-methoxyquinoline would likely require more forcing conditions or a more specialized catalytic system.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of these named reactions.

General Suzuki-Miyaura Coupling Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (3 mol%)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane and Water (4:1)

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add the 1,4-dioxane and water solvent mixture.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 90 °C for 12-24 hours, monitoring its progress by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed named reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic acid, Pd Catalyst, Base Solvent Add Dioxane/Water Reagents->Solvent Degas Degas with Ar/N2 Solvent->Degas Heat Heat at 90°C (12-24h) Degas->Heat Quench Cool & Dilute with EtOAc Heat->Quench Wash Wash with H2O & Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Pd Catalyst, CuI, Base Solvent Add Anhydrous Solvent Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heat Heat (50-100°C) Alkyne->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with aq. NH4Cl & Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Amine, Pd Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Ar/N2 Solvent->Degas Heat Heat (80-110°C) Degas->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.

A Comparative Guide to the Anticancer Potential of 8-Bromo-2-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties. Among these, halogenated quinolines, particularly those bearing a bromine atom, have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of 8-Bromo-2-methoxyquinoline derivatives and structurally related compounds, summarizing key experimental findings and elucidating their potential mechanisms of action.

Comparative Anticancer Activity

Recent studies have highlighted the promising anticancer effects of brominated quinoline derivatives. While a comprehensive comparative analysis of a series of this compound derivatives is not yet available in the literature, data from several key studies on polysubstituted quinolines provide valuable insights into their structure-activity relationships (SAR).

Notably, the presence of both bromo and methoxy groups on the quinoline ring appears to contribute significantly to the cytotoxic activity. Research has shown that brominated 8-methoxyquinolines exhibit potent antiproliferative effects. For instance, 3,5,6,7-tetrabromo-8-methoxyquinoline has been synthesized and evaluated for its anticancer activity, demonstrating the potential of this scaffold.

The table below summarizes the in vitro anticancer activity of selected brominated quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µg/mL)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain)12.3Not Specified
HeLa (Cervical)6.7Not Specified
HT29 (Colon)8.9Not Specified
7-Bromo-8-hydroxyquinolineC6 (Rat brain)25.6Not Specified
3,5,6,7-Tetrabromo-8-methoxyquinoline (7)C6 (Rat brain)9.65-FU
HeLa (Cervical)8.75-FU
HT29 (Colon)7.55-FU
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat brain)5.455-FU
HeLa (Cervical)6.85-FU
HT29 (Colon)7.25-FU
6,8-Dibromo-5-nitroquinoline (17)C6 (Rat brain)50.05-FU
HeLa (Cervical)24.15-FU
HT29 (Colon)26.25-FU

Data sourced from multiple studies, direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions. [1][2][3]

Mechanisms of Anticancer Action

The anticancer activity of brominated quinoline derivatives is believed to be multifactorial, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes like topoisomerase I.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have shown that brominated quinoline derivatives can trigger apoptosis in cancer cells.[2] This is often evidenced by morphological changes, DNA fragmentation (laddering), and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

While the precise signaling pathways for this compound derivatives are still under investigation, studies on structurally similar compounds, such as 8-bromo-7-methoxychrysin, suggest the involvement of the Akt/FOXO3a pathway .[4] In this proposed mechanism, the compound may lead to the activation of the pro-apoptotic protein Bim through the regulation of the Akt and FOXO3a transcription factor.

apoptosis_pathway 8-Bromo-2-methoxyquinoline_derivative This compound derivative Akt_inhibition Inhibition of Akt 8-Bromo-2-methoxyquinoline_derivative->Akt_inhibition FOXO3a_activation Activation of FOXO3a Akt_inhibition->FOXO3a_activation Bim_expression Increased Bim expression FOXO3a_activation->Bim_expression Apoptosis Apoptosis Bim_expression->Apoptosis

Another potential pathway involves the activation of the JNK signaling cascade , which can be triggered by cellular stress and ultimately leads to apoptosis.

Topoisomerase I Inhibition

Topoisomerase I is a vital enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibiting this enzyme leads to the accumulation of DNA damage and subsequent cell death. Several brominated 8-substituted quinolines have been identified as potent inhibitors of Topoisomerase I.[1][2] The proposed mechanism involves the stabilization of the covalent complex between Topoisomerase I and DNA, preventing the re-ligation of the DNA strand.

topoisomerase_inhibition cluster_inhibition Inhibitory Action Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Cleavage Stabilized_Complex Stabilized Complex Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation 8-Bromo-2-methoxyquinoline_derivative This compound derivative 8-Bromo-2-methoxyquinoline_derivative->Stabilized_Complex Inhibition DNA_Damage DNA Damage & Apoptosis Stabilized_Complex->DNA_Damage

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of quinoline derivatives.

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (DNA Laddering) Cytotoxicity_Assay->Apoptosis_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Topoisomerase I) Cytotoxicity_Assay->Enzyme_Inhibition_Assay Data_Analysis Data Analysis & IC50 Determination Apoptosis_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 to 100 µM) for a specified period (typically 24-72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

DNA Laddering Assay for Apoptosis

This technique is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound at a concentration known to induce cytotoxicity for a specific duration.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA extraction kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (typically 1.5-2%) containing a fluorescent dye (e.g., ethidium bromide).

  • Visualization: The gel is run at a constant voltage, and the DNA fragments are separated based on size. The DNA is then visualized under UV light. A characteristic "ladder" of DNA fragments of different sizes indicates apoptosis.

Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of Topoisomerase I.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer. A positive control (e.g., camptothecin) and a negative control (no compound) are included.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis.

  • Analysis: The inhibition of Topoisomerase I activity is determined by the presence of supercoiled DNA in the lanes corresponding to the test compound, as compared to the relaxed DNA in the negative control lane.

Conclusion

The available data strongly suggest that this compound derivatives and related brominated quinolines are a promising class of compounds for the development of novel anticancer agents. Their potent cytotoxic activity, coupled with their ability to induce apoptosis and inhibit key enzymes like Topoisomerase I, makes them attractive candidates for further investigation. Future research should focus on synthesizing and evaluating a broader range of this compound analogues to establish a clear structure-activity relationship. Elucidating the specific signaling pathways involved in their anticancer effects will also be crucial for their optimization and potential clinical development.

References

A Comparative Guide to the Reactivity of 8-Bromo-2-methoxyquinoline and Other Bromo-substituted Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 8-bromo-2-methoxyquinoline with other bromo-substituted heterocycles in key cross-coupling reactions crucial for drug discovery and development. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the relative performance of these building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Introduction

Bromo-substituted heterocycles are fundamental building blocks in medicinal chemistry, providing a versatile handle for the introduction of molecular complexity through various cross-coupling reactions. Among these, this compound is a key intermediate in the synthesis of compounds targeting a range of biological pathways. Understanding its reactivity in comparison to other bromo-heterocycles, such as bromopyridines, is essential for efficient reaction optimization and the strategic design of novel therapeutic agents. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate substrates and reaction conditions for their synthetic endeavors.

Data Presentation: Reactivity in Cross-Coupling Reactions

The following tables summarize the performance of this compound and other representative bromo-substituted heterocycles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the data presented here is a compilation from various sources, and reaction conditions should be considered when interpreting the yields.

Table 1: Suzuki-Miyaura Coupling Reaction Yields
EntryBromo-heterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
18-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-85
22-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10016-24~80
33-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂-Aqueous--High
45-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good
52-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O--Expected High

Note: The yield for this compound in Suzuki coupling is not explicitly available in the searched literature, hence a structurally similar quinoline derivative is presented. The reactivity is expected to be comparable.

Table 2: Buchwald-Hartwig Amination Reaction Yields
EntryBromo-heterocycleAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMesityl aminePd(OAc)₂/dpppNaOtBuToluene80-55-98
22-BromopyridineCyclohexane-1,2-diamine[Pd₂(dba)₃]/BINAPNaOtBuToluene80460
33-Bromopyridine-d4Various amines-NaOtBu, LiHMDSToluene, THF, Dioxane---
45-(2-bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione-Pd(OAc)₂/±BINAPCs₂CO₃Toluene110-40-51

Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the initial searches. The data for bromopyridines illustrates the general applicability of the reaction.

Table 3: Sonogashira Coupling Reaction Yields
EntryBromo-heterocycleAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/CuIEt₃NDMF100398
22-BromopyridinePhenylacetyleneNS-MCM-41-Pd-bipyridyl/CuIEt₃NNMP90399
33-BromopyridinePhenylacetyleneNS-MCM-41-Pd-bipyridyl/CuIEt₃NNMP902498
46-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT1692

Note: While a specific yield for the Sonogashira coupling of this compound was not located, the high yields observed for various bromopyridines suggest it is a feasible and efficient transformation for this class of compounds.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (General)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-heterocycle (1.0 eq.), the boronic acid or its ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][2]

Buchwald-Hartwig Amination Protocol (General)

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the bromo-heterocycle (1.0 eq.), the amine (1.1-1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by chromatography.[3][4]

Sonogashira Coupling Protocol (General)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-heterocycle (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine), which can also serve as the solvent.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise with stirring.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by flash chromatography.[5][6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Bromo-heterocycle - Coupling Partner - Base - Catalyst & Ligand solvent Prepare Anhydrous, Degassed Solvent reagents->solvent setup Assemble Glassware under Inert Atmosphere solvent->setup addition Add Reagents & Solvent to Flask setup->addition heating Heat and Stir for Specified Time addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Extract monitoring->quench dry Dry & Concentrate Organic Layer quench->dry purify Purify by Chromatography dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Signaling Pathways

Quinoline derivatives, often synthesized from precursors like this compound, are known to interact with various signaling pathways implicated in cancer and other diseases. Two of the most prominent are the Tyrosine Kinase and PI3K/AKT/mTOR pathways.[7][8][9][10][11][12][13][14][15]

Tyrosine Kinase Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruitment Ras Ras Adaptor->Ras Activation MAPK_cascade MAP Kinase Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Transcription Transcription Factors MAPK_cascade->Transcription Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Quinoline Quinoline Derivative (Inhibitor) Quinoline->P_RTK Inhibition

Caption: Inhibition of the Tyrosine Kinase signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This guide provides a comparative overview of the reactivity of this compound and other bromo-substituted heterocycles in fundamental cross-coupling reactions. While direct quantitative comparisons are challenging due to variations in reported experimental conditions, the compiled data suggests that these bromo-heterocycles are generally excellent substrates for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often affording high yields of the desired products. The provided protocols and workflow diagrams serve as a practical resource for researchers in the planning and execution of their synthetic strategies. Furthermore, the visualization of key signaling pathways highlights the relevance of the resulting quinoline derivatives in the development of targeted therapeutics. Further studies focusing on a systematic comparison of the reactivity of a broader range of bromo-heterocycles under standardized conditions would be of significant value to the medicinal chemistry community.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Bromo-2-methoxyquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of 8-Bromo-2-methoxyquinoline, a halogenated quinoline derivative.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds, including other brominated and methoxylated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final, site-specific disposal procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on related compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: For handling large quantities or in areas with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to prevent environmental release and to ensure waste is managed by a licensed facility.[1][5]

  • Waste Identification and Segregation:

    • Designate this compound waste (including contaminated materials) as "Hazardous Chemical Waste."

    • Segregate it from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealable waste container. The container should be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Accidental Spill and Leak Cleanup:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.[1][6]

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1][3][6]

    • Do not allow the product to enter drains, soil, or waterways.[1][5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • The material will likely be incinerated at a permitted hazardous waste facility.

    • Always follow local, state, and federal regulations for hazardous waste disposal.[1][5]

Summary of Potential Hazards

The hazard profile for this compound is inferred from related brominated quinoline compounds. The following table summarizes the likely GHS classifications.

Hazard ClassificationHazard StatementPrecautionary Statement Examples
Skin Irritation H315: Causes skin irritation.[1][2]P280: Wear protective gloves.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation H319: Causes serious eye irritation.[1][2]P280: Wear eye protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Hazardous to the Aquatic Environment (Assumed) (No specific statement available)P273: Avoid release to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is this a spill? ppe->is_spill absorb Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb Yes containerize Place waste in a labeled, sealed hazardous waste container is_spill->containerize No collect_spill Collect absorbed material into a suitable, sealed container absorb->collect_spill label_waste Label container: 'Hazardous Waste - this compound' collect_spill->label_waste containerize->label_waste store Store in a designated, secure hazardous waste area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 8-Bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 8-Bromo-2-methoxyquinoline in a laboratory setting. The following procedures are based on established best practices for managing halogenated quinoline derivatives and similar chemical compounds to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling to prevent potential exposure. While specific toxicity data for this compound may be limited, its structural similarity to other bromo-quinolines suggests that it should be handled as a hazardous substance. Appropriate Personal Protective Equipment (PPE) is mandatory to minimize risk.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and changed regularly, or immediately upon contamination.[1]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH approved standards.[2][3] A face shield may be required for splash hazards.[4]To protect eyes from splashes or dust.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[4]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or work is performed outside of a chemical fume hood.[1][5]To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound. All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Experimental Protocol: Handling this compound

  • Preparation and Precaution:

    • Before handling, ensure that an appropriate safety shower and eyewash station are readily accessible.[6]

    • Don all required PPE as specified in Table 1.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable pads.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound, such as weighing and transferring, inside a chemical fume hood to contain any dust.

    • Use anti-static weigh boats or weighing paper to minimize the dispersal of the powder.

    • Carefully add the compound to the reaction vessel or solvent to avoid splashing.

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

    • Ensure the container is appropriately labeled with the chemical name and any hazard warnings.

  • Post-Handling:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a detergent solution.

    • Dispose of all cleaning materials as hazardous waste.[7]

Disposal Plan: Waste Management Protocol

Proper disposal is crucial to ensure laboratory and environmental safety. As a halogenated organic compound, this compound requires specific disposal procedures.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal MethodRationale
Solid Waste Collect unreacted compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[7]To segregate and safely contain solid hazardous materials.
Liquid Waste Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[8]To prevent the release of hazardous liquids into the environment.
Empty Containers The original container must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[7]To ensure containers are decontaminated before disposal.

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[6][7] A recommended disposal method for this type of material is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Emergency Procedures

In the event of an accidental release or exposure, follow these emergency procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9]

  • Spill: For small spills, absorb with an inert material and place it into a suitable, labeled container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_ppe Don appropriate PPE prep_area Prepare work area in fume hood prep_ppe->prep_area weigh Weigh and transfer solid prep_area->weigh Proceed to handling dissolve Prepare solution weigh->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate After experiment dispose_solid Dispose of solid waste decontaminate->dispose_solid dispose_liquid Dispose of liquid waste decontaminate->dispose_liquid remove_ppe Remove PPE correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe Final step wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.